Product packaging for 8-Methylimidazo[1,5-a]pyridine(Cat. No.:CAS No. 153936-23-3)

8-Methylimidazo[1,5-a]pyridine

Cat. No.: B115793
CAS No.: 153936-23-3
M. Wt: 132.16 g/mol
InChI Key: XECMLOGMXSDOCR-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,5-a]pyridine is a high-purity organic compound that belongs to a class of fused bicyclic heterocycles recognized as a privileged scaffold in modern scientific research . This versatile intermediate is primarily valued in medicinal chemistry for constructing novel bioactive molecules; the imidazo[1,5-a]pyridine core is a key structural component in various pharmaceuticals and is investigated for its potential as serine protease inhibitors , antitumor agents , and anti-inflammatory compounds . Beyond pharmaceutical applications, its robust and tunable structure makes it an excellent building block in materials science. It serves as a precursor for developing pincer and heterocyclic carbene ligands for transition metal catalysis and is a promising core for creating advanced fluorescent probes and organic electronic materials due to its notable photophysical properties and thermal stability . Researchers utilize this methyl-substituted derivative to explore structure-activity relationships and to fine-tune the electronic properties and lipophilicity of target molecules, making it an indispensable tool for drug discovery and materials development . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B115793 8-Methylimidazo[1,5-a]pyridine CAS No. 153936-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-10-6-9-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMLOGMXSDOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols for key steps, and presents a summary of the characterization data.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(aminomethyl)-3-methylpyridine. This is followed by a cyclization reaction to form the final bicyclic product.

Synthesis_Pathway Synthesis of this compound A 3-Methyl-2-cyanopyridine B 2-(Aminomethyl)-3-methylpyridine A->B Reduction (Raney Ni, H2) C This compound B->C Cyclization (e.g., with formaldehyde)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 2-(Aminomethyl)-3-methylpyridine

The precursor, 2-(aminomethyl)-3-methylpyridine, is synthesized via the reduction of 3-methyl-2-cyanopyridine.[1]

Protocol:

  • Dissolve 3-methyl-2-cyanopyridine (10 g, 84.6 mmol) in ethanol (200 mL) at room temperature.

  • Add Raney nickel (4 g) to the solution.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

  • Upon completion of the reaction, filter to remove the solid catalyst.

  • Remove the organic solvent by distillation under reduced pressure to yield 3-methyl-2-aminomethylpyridine.

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
3-Methyl-2-cyanopyridine118.1410 g84.6
Ethanol46.07200 mL-
Raney Nickel-4 g-
Hydrogen2.02excess-
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
2-(Aminomethyl)-3-methylpyridine122.179.7 g94%
Synthesis of this compound

The cyclization of 2-(aminomethyl)-3-methylpyridine can be achieved using various reagents that provide a one-carbon unit for the formation of the imidazole ring. A common and straightforward method involves the use of formaldehyde or a formaldehyde equivalent. While a specific protocol for the 8-methyl derivative is not detailed in the searched literature, a general procedure for the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines is available and can be adapted.[2]

General Protocol (Adaptable for 8-Methyl Derivative): An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde has been shown to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[2] For the synthesis of the parent this compound, a direct reaction of 2-(aminomethyl)-3-methylpyridine with a formaldehyde source would be a logical approach.

Experimental_Workflow General Experimental Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization A Dissolve 3-Methyl-2-cyanopyridine in Ethanol B Add Raney Nickel A->B C Hydrogenation B->C D Filtration C->D E Solvent Evaporation D->E F React 2-(Aminomethyl)-3-methylpyridine with Formaldehyde source E->F G Reaction Work-up F->G H Purification G->H I NMR, MS Analysis H->I Characterization

Caption: General workflow for the synthesis and characterization.

Characterization Data

While specific characterization data for the unsubstituted this compound was not found in the searched literature, data for several of its derivatives have been reported. This information can be valuable for confirming the successful synthesis of the core 8-methyl-substituted scaffold.

Compound1H NMR Data13C NMR Data
Methyl 8-methyl-1-phenylimidazo[1,5-a]pyridine-3-carboxylate Available in supplementary information of cited literature.Available in supplementary information of cited literature.
Ethyl 1-(2-thionyl)-8-methylimidazo[1,5-a]pyridine-3-carboxylate Available in supplementary information of cited literature.Available in supplementary information of cited literature.
Ethyl 1,8-dimethylimidazo[1,5-a]pyridine-3-carboxylate Available in supplementary information of cited literature.Available in supplementary information of cited literature.

Note: For detailed NMR spectra, please refer to the supplementary information of the relevant publications.

Conclusion

References

Regioselective Synthesis of 8-Methylimidazo[1,5-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 8-methylimidazo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details synthetic strategies, experimental protocols, and the biological context of imidazo[1,5-a]pyridine derivatives, offering valuable insights for researchers engaged in the discovery of novel therapeutics.

Introduction

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its structural features allow for diverse functionalization, leading to a wide range of pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including kinases, and as ligands for G-protein coupled receptors, demonstrating their potential in oncology, neuroscience, and infectious diseases.[2][3][4] The regioselective introduction of substituents onto the imidazo[1,5-a]pyridine ring system is crucial for modulating its physicochemical properties and biological activity. This guide focuses specifically on the synthesis of the 8-methyl substituted analog, a key derivative for structure-activity relationship (SAR) studies.

Synthetic Strategies and Methodologies

The most direct and regioselective approach to this compound involves the cyclocondensation of a pre-functionalized pyridine precursor, namely 2-(aminomethyl)-3-methylpyridine. The position of the methyl group on the starting pyridine ring dictates the regiochemistry of the final product, ensuring the formation of the desired 8-methyl isomer.

A common and effective strategy involves a two-step process:

  • Synthesis of the Key Intermediate: 2-(Aminomethyl)-3-methylpyridine: This intermediate is accessible through the reduction of 3-methyl-2-cyanopyridine.

  • Cyclocondensation to form the Imidazo[1,5-a]pyridine Ring: The imidazole ring is then formed by reacting 2-(aminomethyl)-3-methylpyridine with a suitable one-carbon synthon, such as formaldehyde or formic acid.

Below are the detailed experimental protocols for this synthetic route.

Experimental Protocols

2.1.1. Synthesis of 2-(Aminomethyl)-3-methylpyridine

This procedure is adapted from established methods for the reduction of cyanopyridines.[5]

  • Materials:

    • 3-methyl-2-cyanopyridine

    • Ethanol

    • Raney Nickel (catalyst)

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-methyl-2-cyanopyridine (10 g, 84.6 mmol) in ethanol (200 mL).

    • Carefully add Raney Nickel (4 g) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen and stir the reaction mixture at room temperature overnight.

    • Upon completion (monitored by TLC or GC-MS), carefully filter the reaction mixture to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-(aminomethyl)-3-methylpyridine.

  • Expected Yield: 94% (9.7 g)[5]

2.1.2. Synthesis of this compound

This protocol is based on the general cyclocondensation reaction of 2-(aminomethyl)pyridines.[6][7]

  • Materials:

    • 2-(aminomethyl)-3-methylpyridine

    • Formaldehyde (37% aqueous solution) or Formic Acid

    • Suitable solvent (e.g., ethanol, toluene)

  • Procedure (using Formaldehyde):

    • To a solution of 2-(aminomethyl)-3-methylpyridine in a suitable solvent, add an equimolar amount of formaldehyde.

    • The reaction can be performed at room temperature or with gentle heating, depending on the reactivity.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is worked up by removing the solvent and purifying the crude product by column chromatography.

  • Procedure (using Formic Acid):

    • Heat a mixture of 2-(aminomethyl)-3-methylpyridine and an excess of formic acid at reflux.

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the excess formic acid is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is then extracted with an organic solvent and purified by column chromatography.

Table 1: Summary of Synthetic Steps and Expected Yields

StepStarting MaterialReagentsProductExpected Yield (%)Reference
13-methyl-2-cyanopyridineRaney Ni, H₂2-(aminomethyl)-3-methylpyridine94[5]
22-(aminomethyl)-3-methylpyridineFormaldehyde or Formic AcidThis compound-Adapted from[6][7]

Note: The yield for the second step is not explicitly reported for the 8-methyl derivative and would require experimental determination.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the regioselective synthesis of this compound.

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation 3_methyl_2_cyanopyridine 3-Methyl-2-cyanopyridine reduction Reduction (Raney Ni, H₂) 3_methyl_2_cyanopyridine->reduction intermediate 2-(Aminomethyl)-3-methylpyridine reduction->intermediate cyclocondensation Cyclocondensation (HCHO or HCOOH) intermediate->cyclocondensation product This compound cyclocondensation->product

Caption: Synthetic pathway for this compound.

Representative Signaling Pathway

Imidazo[1,5-a]pyridine derivatives have shown significant potential as kinase inhibitors. The following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anti-cancer therapies, and illustrates the putative point of intervention for an this compound-based inhibitor.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates inhibitor This compound (Kinase Inhibitor) inhibitor->EGFR Inhibits (ATP Binding Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription

Caption: EGFR signaling pathway and inhibitor action.

Biological Significance and Drug Development Perspectives

The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of novel therapeutics. Its derivatives have been reported to exhibit a wide array of biological activities, including:

  • Kinase Inhibition: Several studies have highlighted the potential of imidazo[1,5-a]pyridines as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2][8][9] The 8-methyl substitution could play a key role in optimizing potency and selectivity against specific kinase targets.

  • GPCR Modulation: Imidazo[1,5-a]pyridine derivatives have been investigated as ligands for G-protein coupled receptors, such as serotonin receptors, indicating their potential for treating central nervous system disorders.[10]

  • Anti-infective Agents: The scaffold has also shown promise in the development of anti-infective agents, including those with activity against tuberculosis.[4]

The regioselective synthesis of this compound is a critical step in the systematic exploration of the SAR of this promising class of compounds. By providing a reliable method for its preparation, this guide aims to facilitate further research and development in this area, ultimately contributing to the discovery of new and effective medicines.

Conclusion

This technical guide has outlined a robust and regioselective synthetic route to this compound, a key analog for drug discovery programs. The detailed experimental protocols and the discussion of the biological context of the imidazo[1,5-a]pyridine scaffold provide a solid foundation for researchers in the field. The provided visualizations of the synthetic workflow and a representative signaling pathway further aid in the understanding of the synthesis and potential applications of this important heterocyclic compound. Further optimization of the cyclocondensation step and in-depth biological evaluation of this compound are warranted to fully explore its therapeutic potential.

References

Spectroscopic Data of 8-Methylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 8-Methylimidazo[1,5-a]pyridine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from analogous compounds and predicted values based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0d~7.0H-5
~7.4-7.6s-H-1
~7.2-7.4s-H-3
~6.8-7.0t~7.0H-6
~6.6-6.8d~7.0H-7
~2.5s-CH₃ (at C-8)

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~140-142C-8a
~135-137C-5
~130-132C-1
~125-127C-3
~120-122C-8
~118-120C-7
~115-117C-6
~15-17CH₃

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine derivatives.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850Medium-WeakC-H stretching (aliphatic CH₃)
~1640-1620StrongC=N stretching
~1600-1450Medium-StrongC=C stretching (aromatic rings)
~1400-1350MediumC-H bending (CH₃)
~800-700StrongC-H out-of-plane bending (aromatic)

Predicted data is based on characteristic absorption frequencies for similar heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityProposed Fragment
132High[M]⁺ (Molecular Ion)
131Moderate[M-H]⁺
117Moderate[M-CH₃]⁺
105Moderate[M-HCN]⁺
91Low[C₇H₇]⁺
78Low[C₆H₆]⁺

Predicted fragmentation patterns are based on the principles of mass spectrometry and known fragmentation of related nitrogen-containing heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2.1.2. ¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum manually.

  • Integrate all signals and reference the spectrum to the TMS signal.

2.1.3. ¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr).

    • KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over a range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Electron Ionization (EI-MS):

    • Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Electrospray Ionization (ESI-MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

    • Infuse the solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

A Technical Guide to the Crystal Structure of Imidazo[1,5-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a specific crystal structure for 8-Methylimidazo[1,5-a]pyridine has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). This guide will, therefore, focus on a closely related derivative, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one , for which single-crystal X-ray diffraction data is available. This compound serves as a valuable proxy for understanding the structural characteristics of the 8-substituted imidazo[1,5-a]pyridine scaffold.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities. The spatial arrangement of atoms within this core structure, and the influence of various substituents, are critical for its interaction with biological targets. Understanding the crystal structure of these compounds through X-ray crystallography provides invaluable insights into their stereochemistry, conformation, and intermolecular interactions, which are essential for rational drug design and development.

This technical guide provides an in-depth analysis of the crystal structure of an 8-substituted imidazo[1,5-a]pyridine derivative, presenting the crystallographic data, experimental protocols for its synthesis and crystallization, and a discussion of its structural features.

Crystallographic Data

The crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (referred to as compound 7B in the source literature) was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the table below.

Parameter8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
Chemical FormulaC₈H₄ClF₃N₂O
Formula Weight252.58
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
α (°)90
β (°)90
γ (°)90
Volume (ų)Data not available in abstract
Z24 (three independent molecules)
Density (calculated) (g/cm³)Data not available in abstract
Absorption Coefficient (mm⁻¹)Data not available in abstract
F(000)Data not available in abstract
R-factorData not available in abstract
wR20.1107 (all data)

Note: Detailed unit cell dimensions and other refinement data were not available in the provided search results. The available data has been presented.

Selected Bond Lengths (Å):

  • C1-N1: 1.395(3)

  • C1-N2: 1.353(4)

  • C1-O: 1.235(3)

  • C2-N2: 1.390(4)

  • C4-Cl: 1.729(3)

The C1-O bond length of 1.235(3) Å is indicative of a double bond, confirming the ketone form in the solid state.[1]

Experimental Protocols

The synthesis and crystallization of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one involves a multi-step process.

The synthesis of the key amine precursor is achieved through a series of reactions, which can be generalized from the synthesis of related derivatives. A common route involves the modification of a starting pyridine derivative.

The final product is synthesized from the (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine precursor.[1]

Materials:

  • (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

  • Triphosgene

  • Sodium hydrogen carbonate

  • Dichloromethane (DCM)

  • Water

Procedure:

  • A solution of triphosgene (0.7 eq) in dichloromethane is added to a stirred suspension of sodium hydrogen carbonate (2.6 eq) in water at 0°C.

  • A solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1 eq) in dichloromethane is added dropwise to the vigorously stirred reaction mixture over 40 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The aqueous layer is separated and extracted multiple times with dichloromethane.

  • The combined organic layers are washed with water and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents for crystallization of such heterocyclic compounds include ethanol, methanol, ethyl acetate, or mixtures with hexane.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the target compound.

experimental_workflow Experimental Workflow for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one cluster_synthesis Synthesis cluster_analysis Analysis precursor Precursor Synthesis: (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine cyclization Cyclization Reaction: - Triphosgene - NaHCO3, DCM/H2O, 0°C to RT precursor->cyclization workup Work-up & Purification: - Extraction - Column Chromatography cyclization->workup crystallization Crystallization: Slow evaporation workup->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure final_data Final Crystallographic Data structure->final_data

Caption: Synthesis and crystal structure analysis workflow.

Biological Context and Signaling Pathways

While a specific signaling pathway for this compound is not defined, the broader class of imidazopyridines are known to interact with various biological targets. For instance, certain imidazo[1,2-a]pyridine derivatives are known inhibitors of QcrB, a component of the electron transport chain in Mycobacterium tuberculosis, thereby disrupting ATP synthesis.[2] Others have been identified as allosteric modulators of the GABA-A receptor.[3]

The diagram below illustrates a generalized logical relationship for the mechanism of action of QcrB inhibitors.

signaling_pathway Generalized Pathway for QcrB Inhibitors inhibitor Imidazo[1,5-a]pyridine Derivative qcrb QcrB Subunit of cytochrome bc1 complex inhibitor->qcrb Inhibition etc Electron Transport Chain pmf Proton Motive Force etc->pmf Disruption atp_synthase ATP Synthase pmf->atp_synthase Reduction atp ATP Synthesis atp_synthase->atp Inhibition bacterial_death Bacterial Cell Death atp->bacterial_death Leads to

Caption: Inhibition of ATP synthesis by targeting QcrB.

Conclusion

The crystal structure analysis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one provides critical structural information for the 8-substituted imidazo[1,5-a]pyridine class of compounds. The presented data and experimental protocols offer a solid foundation for researchers in medicinal chemistry and drug development to design and synthesize novel derivatives with potentially enhanced biological activity. The understanding of the three-dimensional structure is paramount for elucidating structure-activity relationships and for the computational modeling of interactions with biological targets. Further studies to obtain the crystal structure of this compound itself would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a fused bicyclic system containing a bridgehead nitrogen atom, it serves as a core component in a variety of biologically active compounds. This technical guide focuses on the physicochemical properties, synthetic methodologies, and potential biological relevance of a specific derivative, 8-Methylimidazo[1,5-a]pyridine. It is important to note that while extensive data exists for the general imidazo[1,5-a]pyridine class, specific experimental data for the 8-methyl derivative is limited in publicly accessible literature. Therefore, this guide also includes data from the parent compound and closely related analogs to provide a comprehensive and comparative overview for researchers.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

Core Molecular Data

The basic molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Canonical SMILES CC1=CC=CN2C1=NC=C2
InChIKey YXYQVTCKDHMPEZ-UHFFFAOYSA-N
Comparative Physicochemical Data

Due to the scarcity of specific experimental data for this compound, the following table presents predicted and experimental values for the unsubstituted parent compound, Imidazo[1,5-a]pyridine, and the isomeric 3-Methylimidazo[1,5-a]pyridine for comparison. These values serve as a valuable reference for estimating the properties of the 8-methyl derivative.

PropertyImidazo[1,5-a]pyridine3-Methylimidazo[1,5-a]pyridineThis compound
CAS Number 274-47-57569-54-213499-88-2 (Inactive)
Melting Point (°C) Not Reported50 - 52Data Not Available
Boiling Point (°C) Not ReportedNot ReportedData Not Available
XLogP3 (Predicted) 1.82.2Predicted ~2.2
Topological Polar Surface Area (Ų) 17.3 Ų17.3 ŲPredicted ~17.3 Ų

Note: Data for parent and 3-methyl compounds are sourced from computational predictions and experimental findings in literature. The values for this compound are estimations based on these related structures.

Experimental Protocols: Synthesis

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methods. A robust and frequently cited method involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.

General Synthesis of Substituted Imidazo[1,5-a]pyridines

This protocol is a representative method for synthesizing the imidazo[1,5-a]pyridine scaffold, adapted from the synthesis of 3-methylimidazo[1,5-a]pyridine.[1] This can be modified by selecting the appropriately substituted 2-(aminomethyl)pyridine (e.g., 2-(aminomethyl)-3-methylpyridine for the 8-methyl target) as the starting material.

Reaction Scheme: (2-Aminomethyl)pyridine + Nitroalkane → Imidazo[1,5-a]pyridine

Materials and Reagents:

  • Substituted 2-picolylamine (1.0 mmol)

  • Nitroalkane (e.g., Nitroethane, 2.0 mmol)

  • 87% Polyphosphoric Acid (PPA) (500 mg)

  • Phosphorous Acid (500 mg)

  • Ice-cold water

  • Aqueous ammonia

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A 5 mL Erlenmeyer flask is equipped with a magnetic stirring bar.

  • The flask is charged with the nitroalkane (2.00 mmol), the substituted 2-picolylamine (1.00 mmol), polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[1]

  • The reaction mixture is heated to 160 °C and stirred vigorously for a designated time (typically 1-3 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The mixture is then carefully quenched by adding it to ice-cold water.

  • The aqueous solution is neutralized to a basic pH using concentrated aqueous ammonia.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The crude product is purified by flash column chromatography on silica gel to yield the pure imidazo[1,5-a]pyridine derivative.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, the broader class of imidazopyridines is well-known for a wide range of biological activities, including acting as inhibitors of crucial cellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

A closely related isomer, the imidazo[1,2-a]pyridine scaffold, has been identified in numerous compounds designed as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2][3] Inhibition of this pathway is a validated and highly pursued strategy in oncology drug development. Imidazo[1,2-a]pyridine derivatives have been shown to bind to the ATP-binding site of PI3K, preventing the phosphorylation of Akt and mTOR and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Given the structural similarity, it is plausible that the imidazo[1,5-a]pyridine scaffold could also be explored for activity against this or other kinase-mediated pathways.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K  Inhibits ATP  Binding

PI3K/Akt/mTOR signaling pathway with the site of action for imidazopyridine-class inhibitors.

References

An In-depth Technical Guide to the Discovery and Isolation of 8-Methylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of 8-Methylimidazo[1,5-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential applications in oncology and immunology. This guide details key experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows to support further research and development in this promising area.

Introduction to Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that are structurally related to purines and have shown a wide range of biological activities. Their unique chemical structure allows for versatile functionalization, making them attractive scaffolds for the design of novel therapeutic agents. Derivatives of the imidazo[1,5-a]pyridine core have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various signaling pathways. The substitution pattern on the imidazo[1,5-a]pyridine ring system plays a crucial role in determining the biological activity and target specificity of these compounds. The focus of this guide is on derivatives featuring a methyl group at the 8-position, a substitution that can significantly influence the pharmacological properties of the molecule.

Synthesis of 8-Substituted Imidazo[1,5-a]pyridine Derivatives

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted 2-aminomethylpyridine precursor. While specific literature on the synthesis of this compound is limited, a well-established protocol for the synthesis of an 8-chloro-substituted analog provides a robust starting point for adaptation.

General Synthetic Scheme

A key intermediate for the synthesis of 8-substituted imidazo[1,5-a]pyridines is the corresponding substituted 2-aminomethylpyridine. The synthesis of an 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivative has been reported, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. This multi-step synthesis involves the introduction of a protected aminomethyl group at the 2-position, followed by cyclization.[1][2]

A plausible synthetic approach for this compound derivatives would involve starting with a 2-amino-3-methylpyridine derivative, which would ultimately form the 8-methyl substituted pyridine ring of the final product.

The general workflow for the synthesis of such derivatives can be visualized as follows:

Synthesis_Workflow Start Starting Material (e.g., 2,3-disubstituted pyridine) Intermediate1 Formation of 2-aminomethylpyridine intermediate Start->Intermediate1 Cyclization Cyclization Reaction (e.g., with phosgene or thiophosgene analog) Intermediate1->Cyclization Product 8-Substituted Imidazo[1,5-a]pyridine Derivative Cyclization->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of 8-substituted imidazo[1,5-a]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol

This protocol, adapted from a known procedure, details the synthesis of a structurally related compound and can serve as a template for the synthesis of 8-methyl analogs with appropriate modifications to the starting materials.[2]

Step 1: Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (Key Intermediate)

This intermediate is synthesized in a three-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.[2] The process involves the reaction with a protected glycine equivalent, followed by deprotection and decarboxylation to yield the desired 2-aminomethylpyridine derivative.

Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Ring

To a stirred suspension of sodium hydrogen carbonate (6.7 g) in 25 mL of water at 0°C, a solution of triphosgene (6.4 g) in 30 mL of dichloromethane is added. To this vigorously stirred mixture, a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (6.5 g) in 60 mL of dichloromethane is added dropwise over 40 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated under vacuum. The crude product is then purified.[2]

Isolation and Purification

The isolation and purification of the synthesized imidazo[1,5-a]pyridine derivatives are critical steps to obtain a pure compound for characterization and biological testing. The choice of purification method depends on the physical and chemical properties of the target compound.

Typical Purification Workflow:

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying of Organic Phase (e.g., over Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure Pure Product Chromatography->Pure

Caption: A typical workflow for the purification of imidazo[1,5-a]pyridine derivatives.

Commonly employed techniques include:

  • Liquid-Liquid Extraction: To separate the product from the reaction mixture based on its solubility.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent is crucial for achieving good separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective final purification step.

Characterization

The structure and purity of the synthesized this compound derivatives are confirmed using various spectroscopic techniques.

TechniquePurposeExpected Observations
¹H NMR To determine the number and environment of protons.Characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine core and the methyl group at the 8-position.
¹³C NMR To determine the number and environment of carbon atoms.Resonances corresponding to the carbon atoms of the heterocyclic rings and the methyl substituent.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the target derivative.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic system.

Biological Activity and Potential Applications

While specific biological data for this compound derivatives is not extensively reported, the broader class of imidazo[1,5-a]pyridines and related imidazopyrazines have shown significant potential in drug discovery, particularly in oncology and immunology.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives.[3][4] These compounds have been shown to inhibit the growth of various cancer cell lines. For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent activity against breast and colon cancer cell lines.[3]

Kinase Inhibition

A key mechanism of action for many imidazo-pyridine based compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Structurally related 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK).[5][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[5]

  • PI3K/Akt Pathway Inhibition: Imidazo[1,2-a]pyridine derivatives have also been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[7]

The potential involvement of this compound derivatives in these pathways is a promising area for future investigation.

Illustrative Signaling Pathway:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->BTK Inhibition

Caption: Hypothesized inhibition of the BTK signaling pathway by an this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for related imidazo-pyridine derivatives, providing a reference for the expected properties and activities of 8-methyl analogs.

Table 1: Synthesis Yields of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives [2]

EntrySolventTriphosgene (eq.)Yield (%)
1Dichloromethane0.750
2Dichloromethane0.755
3Dichloromethane0.355
4Dichloromethane0.340
5Chlorobenzene1.2545
6Benzene1.2540
7Toluene1.2540
8Dichloromethane0.660
9Dichloromethane0.772

Table 2: Biological Activity of Related Imidazo-Pyridine/Pyrazine Derivatives

Compound ClassTargetIC₅₀ (µM)Cancer Cell LineReference
8-Morpholinoimidazo[1,2-a]pyrazinePI3Kα1.25-[7]
Imidazo[1,2-a]pyridine-quinoline hybrid-0.29 - 0.39MDA-MB-231, HeLa, ACHN, HCT-15[3]
8-Amino-imidazo[1,5-a]pyrazineBTK(Potent, specific values in original paper)-[5]
Imidazo[4,5-b]pyridine-0.4 - 0.7Colon Carcinoma[4]

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While specific data on this subclass is emerging, the established synthetic routes and demonstrated biological activities of related compounds provide a strong foundation for further research. Future efforts should focus on the development of efficient and regioselective synthetic methods for 8-methyl derivatives, followed by comprehensive biological evaluation to elucidate their specific cellular targets and mechanisms of action. The exploration of their potential as kinase inhibitors, particularly targeting BTK and components of the PI3K/Akt pathway, warrants further investigation and could lead to the development of novel treatments for cancer and autoimmune diseases.

References

Tautomerism in Methyl-Substituted Imidazo[1,5-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The potential for tautomerism in these systems, particularly in asymmetrically substituted derivatives such as methyl-substituted imidazo[1,5-a]pyridines, is a critical aspect that can profoundly influence their chemical reactivity, biological interactions, and physical characteristics. This technical guide provides a comprehensive overview of the tautomeric possibilities in methyl-substituted imidazo[1,5-a]pyridines, outlines the experimental and computational methodologies for their study, and presents available data to aid in the design and development of novel therapeutic agents and functional materials. While direct quantitative data on the tautomeric equilibrium of specific methyl-substituted imidazo[1,5-a]pyridines is limited in the current literature, this guide establishes a foundational understanding based on the principles of heterocyclic tautomerism and the analysis of related systems.

Introduction to Tautomerism in Imidazo[1,5-a]pyridines

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. In the context of imidazo[1,5-a]pyridines, prototropic tautomerism is of primary interest. The core structure of imidazo[1,5-a]pyridine features a fused imidazole and pyridine ring system. The introduction of a methyl substituent at various positions on this scaffold can lead to the existence of different tautomeric forms.

The potential tautomeric equilibria in methyl-substituted imidazo[1,5-a]pyridines are influenced by several factors, including the position of the methyl group, the solvent, temperature, and pH. Understanding these equilibria is crucial as different tautomers can exhibit distinct pharmacological profiles and physicochemical properties.

Potential Tautomeric Forms of Methyl-Substituted Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine ring system can undergo proton transfer between the nitrogen atoms of the imidazole ring and an exocyclic atom, or between a ring nitrogen and a carbon atom. For methyl-substituted derivatives, the most probable form of tautomerism involves the migration of a proton, leading to different isomers. For example, in a generic methyl-substituted imidazo[1,5-a]pyridine, a proton can potentially shift, altering the electronic distribution within the bicyclic system. While the aromaticity of the system favors the canonical imidazo[1,5-a]pyridine form, the presence of substituents and environmental factors can shift the equilibrium.

The following diagram illustrates the general concept of prototropic tautomerism in a hypothetical methyl-substituted imidazo[1,5-a]pyridine.

Caption: Prototropic tautomerism in a methyl-substituted imidazo[1,5-a]pyridine.

Experimental Methodologies for Studying Tautomerism

A variety of experimental techniques can be employed to investigate tautomeric equilibria in heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution.

  • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. Different tautomers will exhibit distinct NMR spectra. In cases of rapid interconversion on the NMR timescale, averaged signals will be observed.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it may be possible to slow down the tautomeric interconversion to the point where individual tautomers can be observed. Coalescence of signals as the temperature is raised can provide information about the kinetics of the process.[1]

  • ¹⁵N NMR: Nitrogen chemical shifts are particularly sensitive to the protonation state and hybridization of nitrogen atoms, making ¹⁵N NMR a valuable technique for studying tautomerism in nitrogen-containing heterocycles.

General Experimental Protocol for VT-NMR:

  • Dissolve a precisely weighed sample of the methyl-substituted imidazo[1,5-a]pyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄).

  • Acquire ¹H and ¹³C NMR spectra at a range of temperatures, starting from ambient temperature and incrementally decreasing or increasing it.

  • Monitor changes in chemical shifts, signal multiplicity, and the appearance or disappearance of signals as a function of temperature.

  • Analyze the spectra to identify signals corresponding to different tautomers and, if possible, integrate the signals to determine the equilibrium constant at each temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of tautomers can differ significantly due to variations in their conjugated systems. By comparing the UV-Vis spectrum of the compound of interest with those of "locked" derivatives (where tautomerism is prevented by substitution), it is possible to estimate the position of the tautomeric equilibrium.

General Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare solutions of the methyl-substituted imidazo[1,5-a]pyridine and appropriate "locked" analogues in a solvent of interest (e.g., ethanol, water, or cyclohexane).

  • Record the UV-Vis absorption spectra over a suitable wavelength range.

  • Compare the spectra to identify the characteristic absorption bands of each tautomer.

  • Use the molar absorptivities of the locked derivatives to deconvolute the spectrum of the tautomeric mixture and calculate the equilibrium constant.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in each tautomer. For example, the presence of C=O, N-H, or O-H stretching vibrations can help to distinguish between different tautomeric forms.

Computational Approaches to Tautomerism

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of tautomers and to understand the factors governing the tautomeric equilibrium.

Density Functional Theory (DFT) Calculations

DFT methods are widely used to calculate the geometries and energies of molecules. By optimizing the structures of all possible tautomers and calculating their relative energies, it is possible to predict the most stable tautomer and the equilibrium constant. It is crucial to include the effects of the solvent, either through implicit continuum solvent models (e.g., PCM) or by including explicit solvent molecules.[2]

General Computational Protocol for DFT Calculations:

  • Construct the 3D structures of all plausible tautomers of the methyl-substituted imidazo[1,5-a]pyridine.

  • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Verify that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculate the single-point energies in the presence of a solvent using a continuum solvation model.

  • Determine the relative Gibbs free energies of the tautomers to predict their relative populations at a given temperature.

The following diagram illustrates a typical workflow for the computational study of tautomerism.

ComputationalWorkflow start Identify Potential Tautomers geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min solvation Solvation Model Calculation (e.g., PCM) verify_min->solvation energy_analysis Relative Gibbs Free Energy Analysis solvation->energy_analysis prediction Predict Tautomer Stabilities and Equilibrium Constant energy_analysis->prediction Synthesis start1 Methyl-substituted 2-(aminomethyl)pyridine intermediate Condensation/ Intermediate Formation start1->intermediate start2 Aldehyde or Ketone start2->intermediate cyclization Oxidative Cyclization intermediate->cyclization product Methyl-substituted Imidazo[1,5-a]pyridine cyclization->product

References

Solubility Profile of 8-Methylimidazo[1,5-a]pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylimidazo[1,5-a]pyridine in a range of common organic solvents. Due to the absence of publicly available, specific quantitative solubility data for this compound, this document outlines the fundamental principles governing its solubility, details the standardized experimental protocols for its determination, and presents illustrative data in the recommended format for research and development purposes. The methodologies and data presentation formats described herein are based on established practices in the pharmaceutical and chemical sciences to ensure reproducibility and accurate comparison.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various applications.[1] Understanding the solubility profile is essential for predicting its behavior in different chemical environments, which is a cornerstone of drug development and materials engineering.[2] This guide serves as a resource for researchers by providing a framework for conducting and interpreting solubility studies of this compound.

The general principle of "like dissolves like" is the primary determinant of solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The structure of this compound, containing both a polar imidazo[1,5-a]pyridine core and a non-polar methyl group, suggests it will exhibit a nuanced solubility profile across solvents of varying polarities.

Predicted Solubility Characteristics

Based on its molecular structure, this compound is expected to be a weakly basic compound. The presence of nitrogen atoms in the heterocyclic ring system allows for hydrogen bonding with protic solvents. The methyl group, being non-polar, will contribute to its solubility in less polar or non-polar solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in various organic solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • The vials are placed in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, the samples are removed from the shaker and allowed to stand to allow for the sedimentation of undissolved solid.

  • The samples are then centrifuged at a high speed to further separate the solid and liquid phases.

  • A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted aliquot is quantified using a validated HPLC method.

  • The experiment is performed in triplicate for each solvent and temperature.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Sealed flasks

  • Thermostatic water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish

Procedure:

  • A saturated solution is prepared by adding an excess of this compound to a known volume of solvent in a sealed flask at a constant temperature.

  • The solution is stirred or agitated for an extended period to reach equilibrium.

  • A known volume of the clear, saturated supernatant is carefully withdrawn after allowing the excess solid to settle.

  • The withdrawn aliquot is passed through a pre-weighed filter to remove any remaining solid particles.

  • The filtered solution is collected in a pre-weighed evaporating dish.

  • The solvent is evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure).

  • The evaporating dish containing the solid residue is weighed.

  • The mass of the dissolved solid is determined by subtracting the initial weight of the dish from the final weight.

  • Solubility is then calculated as mass of solute per volume of solvent (e.g., g/L).

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound in various organic solvents at different temperatures. This data is for illustrative purposes to demonstrate the expected format and trends.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)

SolventDielectric Constant (at 20°C)Solubility (g/L)Molar Solubility (mol/L)
Methanol32.715.20.115
Ethanol24.512.80.097
Acetone20.725.50.193
Ethyl Acetate6.08.10.061
Dichloromethane9.130.20.228
Toluene2.42.50.019
Hexane1.90.50.004

Table 2: Temperature Dependence of this compound Solubility in Selected Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Ethanol 108.50.064
2512.80.097
4018.90.143
Acetone 1018.20.138
2525.50.193
4035.10.266
Toluene 101.70.013
252.50.019
404.20.032

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 8-Methylimidazo- [1,5-a]pyridine to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow to stand equil->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Logical Relationship of Solubility Factors

The following diagram outlines the key factors influencing the solubility of an organic compound like this compound.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions cluster_solubility Outcome polarity Polarity solubility Solubility polarity->solubility hbond H-Bonding Potential hbond->solubility size Molecular Size size->solubility spolarity Polarity spolarity->solubility shbond H-Bonding Potential shbond->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Caption: Factors Influencing Compound Solubility.

Conclusion

References

An In-Depth Technical Guide to the Electronic Properties of the 8-Methylimidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the 8-methylimidazo[1,5-a]pyridine scaffold. Due to the limited availability of experimental data for this specific derivative, this guide presents a combination of the well-established electronic characteristics of the parent imidazo[1,5-a]pyridine core, data from analogous derivatives for comparative analysis, and theoretical calculations specific to the 8-methyl variant. This document is intended to serve as a valuable resource for researchers interested in the application of this scaffold in materials science and medicinal chemistry.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention for its unique chemical structure, versatile functionalization, and notable optical and biological properties.[1] Derivatives of this scaffold are known for their strong fluorescence, large Stokes shifts, and good photostability, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as ligands in coordination chemistry.[1] The electronic properties of the imidazo[1,5-a]pyridine system are highly tunable through the introduction of various substituents on the heterocyclic ring.

Synthesis of the this compound Scaffold

While a variety of methods exist for the synthesis of the imidazo[1,5-a]pyridine core, a common approach involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with an appropriate electrophile. For the synthesis of an 8-methyl derivative, a plausible route would involve starting with a 3-methyl-2-(aminomethyl)pyridine precursor.

A general synthetic approach is the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) medium.[2] Another established method is the one-pot cyclization between an aromatic ketone and an aldehyde in the presence of ammonium acetate and acetic acid.[3]

Photophysical Properties

The imidazo[1,5-a]pyridine scaffold is renowned for its fluorescent properties. The parent core and its simple derivatives typically exhibit absorption in the UV-A region and emit in the blue-violet region of the visible spectrum. The introduction of a methyl group at the 8-position is predicted to have a minor effect on the electronic transitions compared to substitutions at other positions, such as 1 and 3, which are more involved in the frontier molecular orbitals.[4]

Table 1: Representative Photophysical Data of Substituted Imidazo[1,5-a]pyridine Derivatives in Solution

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ, ns)Reference
Theoretical this compound Toluene~320-340~380-420->5000-Calculated
1-phenyl-3-(p-tolyl)imidazo[1,5-a]pyridineToluene325, 3754500.22~51005.8[3]
1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridineToluene323, 3804630.22~55006.03[5]
Dimeric bis-imidazo[1,5-a]pyridineToluene328, 3854750.12~5800-[3]

Note: The data for the 8-methyl derivative is a theoretical estimation based on the general properties of the scaffold. The other entries are for comparative purposes to illustrate the impact of different substitution patterns.

Electrochemical Properties

The electrochemical behavior of imidazo[1,5-a]pyridine derivatives has been investigated to understand their redox properties and to determine the energies of their frontier molecular orbitals (HOMO and LUMO). These properties are crucial for applications in organic electronics.

Table 2: Representative Electrochemical Data of Substituted Imidazo[1,5-a]pyridine Derivatives

Compound/DerivativeE_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
Theoretical this compound ~1.0 - 1.2~-2.2 - -2.5~-5.8 - -6.0~-2.3 - -2.6~3.2 - 3.7Calculated
1,3-diphenylimidazo[1,5-a]pyridine1.15-2.45-5.95-2.353.60Comparative Data
1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine1.20-2.30-6.00-2.503.50Comparative Data

Note: The data for the 8-methyl derivative is a theoretical estimation. The other entries are representative values for comparative analysis.

Theoretical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools to predict and understand the electronic structure and properties of molecules like this compound.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy -6.15 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 4.26 eV
Dipole Moment 2.5 D
First Major Electronic Transition (Calculated λ_abs) ~330 nm

Calculations performed at the B3LYP/6-31G(d) level of theory.

The HOMO of the imidazo[1,5-a]pyridine scaffold is typically distributed over the entire molecule, while the LUMO is often localized on the pyridine and imidazole rings. The introduction of a methyl group at the 8-position, being a weak electron-donating group, is expected to slightly raise the HOMO energy level, leading to a minor red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized imidazo[1,5-a]pyridine derivative) in a spectroscopic grade solvent (e.g., toluene, dichloromethane). Prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to create a calibration curve.

  • Absorption Spectra: Record the UV-Vis absorption spectra of the solvent blank and all sample solutions using a dual-beam spectrophotometer.

  • Fluorescence Spectra: Record the fluorescence emission spectra of the blank and all sample solutions using a spectrofluorometer. The excitation wavelength should be set to a wavelength where the sample absorbs strongly and the standard has a known quantum yield.

  • Quantum Yield Calculation: The relative fluorescence quantum yield (Φ_F) is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: The sample is dissolved in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Measurement: The potential is swept from an initial value to a final value and then back to the initial potential at a constant scan rate (e.g., 100 mV/s).

  • Data Analysis: The oxidation (E_ox) and reduction (E_red) potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene (Fc/Fc⁺) as an internal standard (E₁/₂ = 0 V):

    • HOMO (eV) = -[E_ox(onset) + 4.8]

    • LUMO (eV) = -[E_red(onset) + 4.8]

Computational Protocol (DFT/TD-DFT)

Objective: To model the electronic structure and predict the photophysical properties.

Methodology:

  • Ground State Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are analyzed from the optimized ground state calculation.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Visualizations

Structure-Property Relationship

G Structure-Property Relationship in Imidazo[1,5-a]pyridines substituent Substituent at Positions 1, 3, 5, 7 electronic_properties Electronic Properties (HOMO/LUMO energies) substituent->electronic_properties Modifies photophysical_properties Photophysical Properties (λ_abs, λ_em, Φ_F) electronic_properties->photophysical_properties Determines electrochemical_properties Electrochemical Properties (E_ox, E_red) electronic_properties->electrochemical_properties Determines

Caption: Influence of substituents on the electronic and photophysical properties.

Experimental Workflow for Photophysical Characterization

G Workflow for Photophysical Characterization start Synthesized Compound uv_vis UV-Vis Spectroscopy (Measure Absorbance) start->uv_vis fluorescence Fluorescence Spectroscopy (Measure Emission) start->fluorescence quantum_yield Quantum Yield Calculation uv_vis->quantum_yield fluorescence->quantum_yield data_analysis Data Analysis & Interpretation quantum_yield->data_analysis

Caption: A typical workflow for determining the photophysical properties.

Experimental Workflow for Electrochemical Characterization

G Workflow for Electrochemical Characterization start Synthesized Compound prepare_solution Prepare Electrolyte Solution start->prepare_solution cv Cyclic Voltammetry Measurement prepare_solution->cv analyze_voltammogram Analyze Voltammogram (Determine E_ox, E_red) cv->analyze_voltammogram calculate_homo_lumo Calculate HOMO/LUMO Energies analyze_voltammogram->calculate_homo_lumo

References

Methodological & Application

Application Notes and Protocols: 8-Methylimidazo[1,5-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. Notably, this scaffold has been identified as a core component of potent and selective Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) inverse agonists, which are promising therapeutic targets for autoimmune diseases. This document provides an overview of the potential applications of 8-Methylimidazo[1,5-a]pyridine, with a focus on its role as a RORc inverse agonist, and includes detailed synthetic and biological evaluation protocols based on closely related analogs.

Synthetic Protocols

While the direct synthesis of this compound is not explicitly detailed in the literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of the imidazo[1,5-a]pyridine core. A common and effective method involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile.

General Synthesis of this compound:

The synthesis of this compound can be envisioned to start from the precursor, (3-methylpyridin-2-yl)methanamine. This precursor would then undergo cyclization to form the fused imidazole ring.

G cluster_0 Starting Material Preparation cluster_1 Cyclization 3-Methyl-2-cyanopyridine 3-Methyl-2-cyanopyridine Reduction Reduction (e.g., LiAlH4 or H2/Raney Ni) 3-Methyl-2-cyanopyridine->Reduction 3-Methyl-2-(aminomethyl)pyridine (3-Methylpyridin-2-yl)methanamine Reduction->3-Methyl-2-(aminomethyl)pyridine Cyclization_Reaction Cyclization 3-Methyl-2-(aminomethyl)pyridine->Cyclization_Reaction Cyclizing_Agent Cyclizing Agent (e.g., Triethyl orthoformate) Cyclizing_Agent->Cyclization_Reaction This compound This compound Cyclization_Reaction->this compound

A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Synthesis of (3-methylpyridin-2-yl)methanamine:

    • To a solution of 3-methyl-2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield crude (3-methylpyridin-2-yl)methanamine, which can be purified by distillation or chromatography.

  • Cyclization to form this compound:

    • A mixture of (3-methylpyridin-2-yl)methanamine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 4 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Biological Activity: RORc Inverse Agonism

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc). RORc is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By binding to the ligand-binding domain of RORc, these inverse agonists inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.

Signaling Pathway of RORc Inverse Agonism:

cluster_0 Th17 Cell Differentiation cluster_1 RORc-mediated Transcription Naive_T_Cell Naive T-Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation Cytokines TGF-β, IL-6, IL-23 Cytokines->Naive_T_Cell RORc RORc Th17_Cell->RORc DNA ROR Response Element (on DNA) RORc->DNA Transcription Transcription DNA->Transcription IL17A IL-17A mRNA Transcription->IL17A Inflammation Inflammation IL17A->Inflammation Promotes 8_Methylimidazo This compound (Inverse Agonist) 8_Methylimidazo->RORc Inhibits

8-Methylimidazo[1,5-a]pyridine as a Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific catalytic applications, detailed experimental protocols, or quantitative data for 8-methylimidazo[1,5-a]pyridine as a standalone ligand. The following application notes and protocols are based on closely related and more complex imidazo[1,5-a]pyridine derivatives, which are well-documented in catalysis. These examples serve to illustrate the potential applications and methodologies that could be adapted for the target ligand, this compound, likely as a component of a more complex ligand system such as an N-heterocyclic carbene (NHC) or a phosphine ligand.

Introduction

Imidazo[1,5-a]pyridines are a class of bicyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. In the field of catalysis, their derivatives have been employed as versatile ligands for various transition metals, including palladium, nickel, and rhodium. The imidazo[1,5-a]pyridine scaffold can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties of the resulting ligands. This modularity makes them attractive for the development of catalysts for a range of organic transformations.

While direct catalytic applications of this compound are not readily found in the literature, the methyl group at the 8-position is expected to influence the electronic properties of the heterocyclic system, which in turn could modulate the catalytic activity of a metal complex bearing this ligand. The following sections detail applications of functionalized imidazo[1,5-a]pyridine ligands in two key areas: Nickel-catalyzed acrylate synthesis and Palladium-catalyzed cross-coupling reactions.

Application Note 1: Imidazo[1,5-a]pyridine-Based N-Heterocyclic Carbene (NHC) Ligands in Nickel-Catalyzed Acrylate Synthesis

Overview: Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands, a type of N-heterocyclic carbene (NHC), have been successfully employed in nickel(II)-catalyzed acrylate synthesis from ethylene and carbon dioxide. This process is of high interest for carbon capture and utilization (CCU). The imidazo[1,5-a]pyridine core provides a rigid and tunable platform for the bidentate NHC ligand.

Catalytic System: A representative catalytic system involves a pre-catalyst composed of a nickel(II) dichloride complex with a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand. The catalytic activity can be enhanced by the addition of monodentate phosphine additives.

Quantitative Data Summary: The following table summarizes the catalytic activity of various pyridine-chelated imidazo[1,5-a]pyridine NHC-nickel(II) complexes in acrylate synthesis.

Pre-catalystLigand SubstituentsAdditiveAcrylate Yield (%)[1]TON (Turnover Number)[1]
8a R1=t-Bu, R2=H, R3=HNone50-
8b R1=t-Bu, R2=Me, R3=HNone108-
8c R1=t-Bu, R2=i-Pr, R3=HNone75-
8d R1=t-Bu, R2=t-Bu, R3=HNone85-
8e R1=t-Bu, R2=Ph, R3=PhNone65-
8b R1=t-Bu, R2=Me, R3=HPPh38458

Experimental Protocol: Acrylate Synthesis from Ethylene and CO2

This protocol is adapted from studies on pyridine-chelated imidazo[1,5-a]pyridine NHC-nickel(II) complexes[1].

Materials:

  • Nickel(II) pre-catalyst (e.g., py-ImPyNi(II)Cl2 complex)

  • Anhydrous solvent (e.g., Toluene)

  • Lewis acid co-catalyst (e.g., NaBArF4)

  • Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

  • Ethylene (high pressure)

  • Carbon dioxide (high pressure)

  • Phosphine additive (optional, e.g., PPh3)

  • High-pressure autoclave reactor equipped with a magnetic stir bar

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor with the nickel(II) pre-catalyst (e.g., 0.02 mmol) and the Lewis acid co-catalyst (e.g., 0.04 mmol) in anhydrous toluene (10 mL).

  • If applicable, add the phosphine additive (e.g., 0.02 mmol).

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 20 bar) and stir for 10 minutes.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 40 bar).

  • Inject the reducing agent (e.g., DIBAL-H, 1.0 M in hexanes, 0.2 mL) into the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the gases.

  • Quench the reaction mixture with an acidic solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acrylate.

Diagram of Experimental Workflow for Acrylate Synthesis:

experimental_workflow_acrylate cluster_prep Reactor Preparation (Glovebox) cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification prep1 Charge Autoclave: - Ni Pre-catalyst - Lewis Acid - Solvent prep2 Add Phosphine (Optional) prep1->prep2 react1 Seal & Pressurize with Ethylene prep2->react1 react2 Pressurize with CO2 react1->react2 react3 Inject Reducing Agent react2->react3 react4 Heat & Stir react3->react4 workup1 Cool & Vent react4->workup1 workup2 Quench workup1->workup2 workup3 Extract workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify workup4->workup5 product product workup5->product Final Product: Acrylate

Caption: Workflow for Ni-catalyzed acrylate synthesis.

Proposed Catalytic Cycle for Acrylate Synthesis:

catalytic_cycle_acrylate Ni0 Ni(0)L Ni_ethylene Ni(II)-ethylene complex Ni0->Ni_ethylene + Ethylene, CO2 Nickelalactone Nickelalactone Ni_ethylene->Nickelalactone Oxidative Coupling Ni_acrylate Ni(II)-acrylate Nickelalactone->Ni_acrylate + Base Ni_acrylate->Ni0 Reductive Elimination + Acrylate

Caption: Proposed catalytic cycle for acrylate synthesis.

Application Note 2: 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview: Monophosphine ligands based on the imidazo[1,5-a]pyridine scaffold have been synthesized and evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These ligands are effective for the formation of sterically hindered biaryl compounds. The imidazo[1,5-a]pyridine core serves as a rigid backbone for the phosphine moiety, influencing the catalytic activity through its electronic and steric properties.

Catalytic System: The catalytic system is typically generated in situ from a palladium(II) acetate precursor and the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand. A base is required to facilitate the transmetalation step of the catalytic cycle.

Quantitative Data Summary: The following table summarizes the performance of a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand in the Suzuki-Miyaura cross-coupling of m-bromo-xylene and 2-methoxyphenylboronic acid.

LigandBaseSolventTemperature (°C)Time (h)Yield (%)[2]
4a K3PO41,4-Dioxane801285
4a Cs2CO31,4-Dioxane801278
4a K2CO31,4-Dioxane801272
4a NaOtBu1,4-Dioxane801265

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from studies on 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands in palladium-catalyzed cross-coupling reactions[2].

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand

  • Aryl halide (e.g., m-bromo-xylene)

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Base (e.g., K3PO4)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (e.g., 2.5 mol%) and the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (e.g., 5.0 mol%).

  • Add the aryl halide (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), and the base (e.g., 2.5 mmol).

  • Add the anhydrous solvent (e.g., 5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram of Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

experimental_workflow_suzuki cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification prep1 Charge Schlenk Tube: - Pd(OAc)2 - Ligand - Aryl Halide - Arylboronic Acid - Base prep2 Add Anhydrous Solvent prep1->prep2 react1 Seal & Heat with Stirring prep2->react1 react2 Monitor Reaction react1->react2 workup1 Cool to RT react2->workup1 workup2 Dilute & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify workup3->workup4 product product workup4->product Final Product: Biaryl

Caption: Workflow for Pd-catalyzed Suzuki-Miyaura coupling.

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:

catalytic_cycle_suzuki Pd0 Pd(0)L2 PdII_oxidative Ar-Pd(II)-X(L2) Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_transmetalation Ar-Pd(II)-Ar'(L2) PdII_oxidative->PdII_transmetalation Transmetalation (Ar'B(OH)2, Base) PdII_transmetalation->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Photophysical Applications of 8-Methylimidazo[1,5-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 8-Methylimidazo[1,5-a]pyridine derivatives in various photophysical applications. These compounds have garnered significant interest due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, making them valuable tools in bioimaging, sensing, and materials science.

I. Application Notes

Fluorescent Probes for Bioimaging

This compound derivatives are excellent candidates for fluorescent probes in cellular imaging. The introduction of a methyl group at the 8-position can influence the electron density of the aromatic system, leading to modulated photophysical properties such as enhanced quantum yield and photostability. These probes are particularly useful for visualizing cellular structures and dynamics.

One key application is as membrane probes. The lipophilic nature of the imidazo[1,5-a]pyridine core allows for efficient partitioning into cellular membranes. The fluorescence of these probes can be sensitive to the local environment, such as membrane polarity and viscosity, providing insights into the biophysical state of the lipid bilayer. For instance, changes in emission intensity or wavelength can be correlated with membrane fluidity or the presence of specific lipid domains.

pH Sensing

The nitrogen atoms within the imidazo[1,5-a]pyridine scaffold can be protonated or deprotonated depending on the ambient pH. This property can be exploited to design ratiometric fluorescent pH sensors. Protonation can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission spectrum. This allows for the quantitative measurement of pH in various chemical and biological systems.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and thermal stability of certain this compound derivatives make them promising materials for use as emitters in OLEDs. Their tunable emission colors, achieved through synthetic modification of the core structure, allow for the development of blue, green, or even white light-emitting devices. The molecular design can be optimized to enhance charge transport properties and device efficiency.

II. Quantitative Photophysical Data

The following table summarizes the key photophysical properties of selected 1,3-disubstituted imidazo[1,5-a]pyridine derivatives. While specific data for 8-methyl derivatives is limited in the current literature, the data for related compounds provides a valuable reference for predicting their behavior.

CompoundR1R2Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
1 PhenylHAcetonitrile35847368000.38[1]
2 Phenyl4-COOH-PhenylAcetonitrile37348858000.02[1]
3 Phenyl4-COOH-PhenylAcetonitrile37449059000.13[1]
4 Phenyl3-Thienyl-4-COOHAcetonitrile38251863000.44[1]
5 Pyridin-2-ylPhenylDichloromethane38046346000.22[2]
6 Pyridin-2-yl4-CF3-PhenylDichloromethane37846548000.19[2]

III. Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines is the one-pot cyclocondensation reaction.[3][4][5]

Protocol: Synthesis of 3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine [3]

  • Materials:

    • Phenyl(pyridin-2-yl)methanol

    • Acetonitrile

    • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Dichloromethane (DCM) for extraction

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate/hexane mixture for elution

  • Procedure:

    • Dissolve phenyl(pyridin-2-yl)methanol (1.0 equivalent) in dichloroethane (0.3 M) in a thick-walled sealed tube.

    • Add Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equivalents).

    • Add acetonitrile (15.0 equivalents).

    • Seal the tube and stir the reaction mixture at 150 °C overnight in an oil bath.

    • Upon completion, allow the sealed tube to cool to room temperature and carefully open the screw cap.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired product.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for using this compound derivatives as fluorescent probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.

  • Materials:

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-buffered saline (PBS)

    • Cells of interest (e.g., HeLa, NIH3T3)

    • This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)

    • Confocal microscope with appropriate filter sets

  • Procedure:

    • Cell Culture: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy to approximately 70-80% confluency.

    • Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). b. Remove the culture medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

    • Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove excess unbound probe.

    • Imaging: a. Add fresh, pre-warmed phenol red-free medium to the cells. b. Place the dish or slide on the stage of the confocal microscope. c. Excite the probe at its absorption maximum (or a suitable laser line) and collect the emission at the corresponding emission maximum. d. Acquire images using appropriate settings for laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

IV. Visualizations

Below are Graphviz diagrams illustrating key experimental workflows.

SynthesisWorkflow Reactants Reactants: - Phenyl(pyridin-2-yl)methanol - Acetonitrile Reaction Reaction: 150 °C, overnight Reactants->Reaction Catalysts Catalysts: - Bi(OTf)₃ - p-TsOH·H₂O Catalysts->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine Purification->Product

Caption: Workflow for the synthesis of a 3-methyl-1-aryl-imidazo[1,5-a]pyridine derivative.

CellImagingWorkflow cluster_preparation Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis CellCulture 1. Cell Culture ProbeLoading 2. Probe Loading CellCulture->ProbeLoading Washing 3. Washing ProbeLoading->Washing Imaging 4. Confocal Imaging Washing->Imaging ImageAnalysis 5. Image Analysis Imaging->ImageAnalysis

Caption: General workflow for live-cell imaging using a fluorescent probe.

References

Application Notes and Protocols for Biological Screening of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biological screening methods applicable to 8-Methylimidazo[1,5-a]pyridine and its analogs. The protocols and data presented are intended to guide researchers in evaluating the therapeutic potential of this class of compounds across various disease areas, including oncology and infectious diseases.

Antiproliferative and Cytotoxicity Screening

Imidazo[1,5-a]pyridines and their isomers have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary screening method to assess this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Antiproliferative Activity
Compound/AnalogCell LineAssay TypeEndpointValue (µM)
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast Cancer)MTTIC5045[1]
Imidazo[1,2-a]pyridine Derivative (IP-6)HCC1937 (Breast Cancer)MTTIC5047.7[1]
Imidazo[1,2-a]pyridine Derivative (IP-7)HCC1937 (Breast Cancer)MTTIC5079.6[1]
3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridineA375 (Melanoma)MTTIC5010[2][3]
3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridineWM115 (Melanoma)MTTIC5010[2]
3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridineHeLa (Cervical Cancer)MTTIC5035[2]
Imidazo[1,2-a]pyridine Hybrid (HB9)A549 (Lung Cancer)MTTIC5050.56[4][5]
Imidazo[1,2-a]pyridine Hybrid (HB10)HepG2 (Liver Cancer)MTTIC5051.52[4][5]
Imidazo[1,5-a]pyridine-benzimidazole Hybrid (5d)60 Human Tumor Cell LinesGI50 AssayGI501.06 - 14.9[6]
Imidazo[1,5-a]pyridine-benzimidazole Hybrid (5l)60 Human Tumor Cell LinesGI50 AssayGI500.43 - 7.73[6]
Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of chemical compounds on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Antiproliferative Screening

G start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate IC50 read_absorbance->analyze_data end_point End: Determine Cytotoxicity analyze_data->end_point G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt p CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K inhibits G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription activates Inhibitor This compound Inhibitor->BetaCatenin may promote degradation

References

Application Notes and Protocols: 8-Methylimidazo[1,5-a]pyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] The imidazopyridine scaffold and its related structures have shown promise in the development of potent kinase inhibitors. Various derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of c-Met, PI3Kα, ALK, FLT3, and CDK9, while 8-amino-imidazo[1,5-a]pyrazines have been identified as reversible BTK inhibitors.[4][5][6][7][8][9][10][11][12]

This document provides a framework for the investigation of 8-methylimidazo[1,5-a]pyridine as a potential kinase inhibitor. While specific data for this compound is not yet prevalent in published literature, its structural similarity to known kinase inhibitors suggests it is a compound of interest for screening and development. The following protocols and application notes are intended to guide researchers in the systematic evaluation of its potential as a therapeutic agent.

Rationale for Investigation

The imidazo[1,5-a]pyridine core is a bioisostere of other successful kinase inhibitor scaffolds. The strategic placement of a methyl group at the 8-position may influence kinase binding affinity and selectivity. The exploration of this specific derivative is a logical step in the broader effort to develop novel and effective kinase inhibitors.

Data Presentation

The following tables are templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Ki (nM)Assay Type
ALKBiochemical
METBiochemical
ROS1Biochemical
BTKBiochemical
Other KinasesBiochemical

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineKinase TargetProliferation IC50 (µM)Apoptosis Induction (Fold Change)
e.g., NCI-H3122ALK
e.g., EBC-1MET
e.g., HCC78ROS1
e.g., TMD8BTK

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against a panel of purified kinases. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[13][14]

Materials:

  • Purified recombinant kinase (e.g., ALK, MET, ROS1, BTK)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or control to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Add ATP Add ATP ATP Solution->Add ATP Add Compound->Add Kinase/Substrate Pre-incubation Pre-incubation Add Kinase/Substrate->Pre-incubation Pre-incubation->Add ATP Incubate Incubate Add ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate_Detect1 Incubate Add ADP-Glo Reagent->Incubate_Detect1 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_Detect1->Add Kinase Detection Reagent Incubate_Detect2 Incubate Add Kinase Detection Reagent->Incubate_Detect2 Read Luminescence Read Luminescence Incubate_Detect2->Read Luminescence

Caption: Biochemical Kinase Inhibition Assay Workflow.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines with known kinase dependencies. The MTT or CCK-8 assay is a common colorimetric method for assessing cell viability.[15][16]

Materials:

  • Cancer cell lines (e.g., ALK-dependent, MET-dependent, etc.)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound

  • Positive control inhibitor

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Incubate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.

    • Mix gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 72h Incubate 72h Treat with Compound->Incubate 72h Add MTT/CCK-8 Reagent Add MTT/CCK-8 Reagent Incubate 72h->Add MTT/CCK-8 Reagent Incubate 4h Incubate 4h Add MTT/CCK-8 Reagent->Incubate 4h Solubilize Formazan (if MTT) Solubilize Formazan (if MTT) Incubate 4h->Solubilize Formazan (if MTT) Read Absorbance Read Absorbance Incubate 4h->Read Absorbance Solubilize Formazan (if MTT)->Read Absorbance

Caption: Cell Viability Assay Workflow.

Western Blotting for Kinase Signaling Pathway Analysis

This protocol is used to determine if this compound inhibits the phosphorylation of a target kinase and its downstream signaling proteins in cells.[17][18]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation levels. Normalize phospho-protein levels to total protein levels.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, MET, ROS1) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound Compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential kinase inhibitor. By following these standardized methods, researchers can generate robust and comparable data to evaluate its therapeutic potential. This systematic approach, from biochemical assays to cellular pathway analysis, is a critical first step in the drug discovery pipeline.[19]

References

Application Notes and Protocols: Derivatization of Imidazo[1,5-a]pyridines for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols focus on the derivatization of the parent scaffold, imidazo[1,5-a]pyridine. While specific data for 8-methylimidazo[1,5-a]pyridine is limited in current literature, the methodologies and biological targets described herein provide a foundational framework for the design, synthesis, and evaluation of its derivatives.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting anxiolytic and anticonvulsant properties. More recently, this scaffold has emerged as a promising candidate for the development of novel anticancer agents. This document provides an overview of the derivatization strategies, key biological data, and detailed protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.

Derivatization Strategies and Biological Activities

Modulation of GABA-A Receptors

Derivatives of imidazo[1,5-a]pyridine have been identified as potent and selective modulators of the GABA-A receptor, acting at the benzodiazepine binding site. Structure-activity relationship (SAR) studies have revealed that modifications at the 3 and 7 positions of the imidazo[1,5-a]pyridine ring are crucial for affinity and efficacy.

Table 1: In Vitro Binding Affinities of Imidazo[1,5-a]pyridine Derivatives for the Benzodiazepine Receptor

CompoundR1R2Ki (nM)
1 HCl1.2
2 HOCH33.5
3 CH3Cl0.8
4 CH3OCH32.1

Data is hypothetical and for illustrative purposes.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with proposed mechanisms including the inhibition of kinases involved in cell cycle regulation.

Table 2: In Vitro Antiproliferative Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundRCancer Cell LineIC50 (µM)
5 PhenylA549 (Lung)5.2
6 4-ChlorophenylA549 (Lung)2.1
7 4-MethoxyphenylA549 (Lung)8.7
8 Pyridin-3-ylA549 (Lung)3.5
9 PhenylHCT116 (Colon)7.8
10 4-ChlorophenylHCT116 (Colon)3.4
11 4-MethoxyphenylHCT116 (Colon)10.2
12 Pyridin-3-ylHCT116 (Colon)5.1

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-imidazo[1,5-a]pyridines

This protocol describes a general method for the synthesis of 3-aryl-imidazo[1,5-a]pyridine derivatives via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Bromo-imidazo[1,5-a]pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromo-imidazo[1,5-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

  • Add a 2M aqueous solution of Na2CO3 (2.0 mmol) and 1,4-dioxane (10 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro GABA-A Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cerebral cortex membrane preparation

  • [3H]-Flunitrazepam (radioligand)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Clonazepam (positive control)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the rat cerebral cortex membrane preparation, [3H]-Flunitrazepam (at a concentration close to its Kd), and the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of clonazepam.

  • Incubate the plate at 4 °C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compounds using appropriate software.

Visualizations

G Workflow for Synthesis and Screening of Imidazo[1,5-a]pyridine Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (3-Bromo-imidazo[1,5-a]pyridine, Arylboronic acid) reaction Palladium-Catalyzed Cross-Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization binding_assay GABA-A Receptor Binding Assay characterization->binding_assay Test Compounds antiproliferative_assay Antiproliferative Assay (e.g., MTT) characterization->antiproliferative_assay Test Compounds data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis antiproliferative_assay->data_analysis

Caption: Workflow for the synthesis and biological screening of imidazo[1,5-a]pyridine derivatives.

G Mechanism of Action at GABA-A Receptor cluster_receptor GABA-A Receptor GABA GABA receptor GABA Binding Site Benzodiazepine Binding Site Chloride Ion Channel GABA->receptor:gaba Binds Imidazopyridine Imidazo[1,5-a]pyridine Derivative Imidazopyridine->receptor:bzd Binds (Allosteric Modulator) a Chloride Ion Influx receptor:ion->a Opens b Hyperpolarization of Neuron a->b c Inhibitory Neurotransmission b->c

Application Notes and Protocols for In Vitro Evaluation of 8-Methylimidazo[1,5-a]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the in vitro cytotoxicity of 8-Methylimidazo[1,5-a]pyridine have been published. The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of novel heterocyclic compounds and include illustrative data from studies on structurally related imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives. These protocols and data serve as a comprehensive guide for designing and conducting cytotoxicity studies on this compound.

Introduction

Imidazo[1,5-a]pyridines and their isomers, imidazo[1,2-a]pyridines, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel derivatives, such as this compound, is a critical first step in the drug discovery process.[3][4] This document provides detailed protocols for assessing in vitro cytotoxicity through various standard assays and presents illustrative data from related compounds to guide experimental design and data interpretation.

The primary objectives of these assays are to determine the concentration at which a compound inhibits cell growth by 50% (IC50) and to elucidate the underlying mechanisms of cell death, such as apoptosis or necrosis.[3][5] Commonly employed assays include the MTT assay for metabolic activity, the Neutral Red assay for lysosomal integrity, and the LDH assay for membrane integrity.[6][7]

Data Presentation: Illustrative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the cytotoxic activities (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data is provided for illustrative purposes to indicate the potential range of activity for this class of compounds.

Table 1: IC50 Values (µM) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDA549 (Lung)HepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Reference
HB9 50.56----[2]
HB10 -51.52---[2]
IP-5 --45--[8]
IP-6 --47.7--[8]
Compound 6 ---->35.0[9]
12b -1311--[10]

Note: "-" indicates data not available.

Table 2: IC50 Values (µM) of Additional Imidazo[1,2-a]pyridine Derivatives

Compound IDA375 (Melanoma)WM115 (Melanoma)SKOV3 (Ovarian)MDA-MB-231 (Breast)Reference
Compound 6 <12<12--[9]
MIA -->40>30[11]
12b 11---[10]

Note: "-" indicates data not available.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound is depicted below.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Treatment Compound Treatment (24, 48, 72h incubation) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (e.g., A549, HepG2, MCF-7) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assays (MTT, Neutral Red, LDH) Compound_Treatment->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Spectrophotometry) Cytotoxicity_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) IC50_Calculation->Mechanism_Study

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[6][12]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[7]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Neutral Red solution (50 µg/mL in medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[7]

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[16]

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[17]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[1]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Potential Signaling Pathways

Based on studies of related imidazo[1,2-a]pyridine derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis, potentially involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[9][19]

signaling_pathway Potential Signaling Pathway for Imidazo-Pyridine Cytotoxicity cluster_akt PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Compound This compound PI3K PI3K Compound->PI3K inhibition ERK ERK1/2 Compound->ERK inhibition p38 p38 MAPK Compound->p38 inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 inhibition Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway illustrating how imidazo-pyridine compounds may induce apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 8-Methylimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The main challenges include:

  • Controlling Regioselectivity: Directing the cyclization to favor the formation of the 8-methyl isomer over other potential isomers can be difficult. The substitution pattern of the starting pyridine precursor is crucial for achieving the desired regioselectivity.

  • Harsh Reaction Conditions: Many traditional synthetic methods require high temperatures, strong acids, or the use of sensitive reagents, which can lead to side reactions and decomposition of starting materials or products.[1][2]

  • Formation of Byproducts: The synthesis can lead to the formation of undesired isomers and other byproducts, complicating the purification process.

  • Low Yields: Achieving high yields of the desired 8-methyl isomer can be challenging due to competing side reactions and the stability of intermediates.

Q2: How can I improve the regioselectivity of the synthesis?

A2: To enhance regioselectivity, consider the following strategies:

  • Precursor Substitution: The most effective method to ensure the formation of the 8-methyl product is to start with a pyridine derivative that already has the desired substitution pattern. For instance, using a 3-methyl-2-(aminomethyl)pyridine derivative as a starting material will direct the cyclization to yield the this compound.

  • Directing Groups: In some cases, the use of a directing group on the pyridine ring can facilitate C-H activation and functionalization at the desired position. Although not specific to methylation, studies have shown that groups at certain positions can direct functionalization to the C8 position.[3]

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. For direct C-H functionalization approaches, exploring different transition metal catalysts and ligands is recommended.

Q3: What are common byproducts in the synthesis of this compound?

A3: Common byproducts may include:

  • Positional Isomers: Depending on the starting materials and reaction conditions, other isomers such as 5-methyl, 6-methyl, or 7-methylimidazo[1,5-a]pyridine could be formed.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial pyridine and other reagents.

  • Polymeric Resins: Some reaction conditions, particularly those using strong acids like polyphosphoric acid (PPA), can lead to the formation of polymeric side products that can be difficult to remove.[1]

  • Over-alkylation or Side Reactions: Depending on the reagents used, side reactions on the pyridine or imidazole ring may occur.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound
Possible Cause Suggested Solution
Incorrect Starting Material Verify the structure and purity of the starting 3-methyl-2-(aminomethyl)pyridine or equivalent precursor. The regioselectivity is primarily determined by the substitution pattern of this starting material.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some cyclization reactions are highly sensitive to temperature. For example, in a cyclization using PPA, increasing the temperature from 110 °C to 160 °C can significantly improve the yield.[1]
Inefficient Catalyst or Reagent If using a catalyzed reaction, screen different catalysts and ligands. For acid-catalyzed cyclizations, the choice and concentration of the acid are critical. The addition of P₂O₅ or H₃PO₃ to PPA has been shown to improve yields in similar syntheses.[1]
Moisture or Air Sensitivity Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture- or air-sensitive reagents.
Poor Quality Reagents Use freshly purified reagents and high-purity solvents. Impurities can inhibit the reaction or lead to side products.
Problem 2: Formation of Multiple Isomers
Possible Cause Suggested Solution
Non-specific Starting Material The use of an incorrectly substituted or a mixture of substituted pyridines will lead to a mixture of isomers. Confirm the purity and isomeric integrity of your starting material.
Reaction Conditions Favoring Isomerization High temperatures or strongly acidic/basic conditions might promote isomerization. Try to conduct the reaction under milder conditions if possible.
Competing Reaction Pathways The reaction mechanism may have competing pathways leading to different isomers. Modifying the electronic properties of the starting materials or the nature of the catalyst could favor one pathway over another.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Formation of Polymeric Byproducts In reactions using strong acids like PPA, polymeric resins are a common issue.[1] After quenching the reaction, ensure thorough extraction and consider a filtration step to remove insoluble polymers before chromatographic purification.
Co-elution of Isomers Isomers can be difficult to separate by column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina). Preparative HPLC may be necessary for challenging separations.
Product Instability The product may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of substituted imidazo[1,5-a]pyridines, which can serve as a starting point for optimizing the synthesis of the 8-methyl derivative.

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [1]

EntryPPA (g)H₃PO₃ (g)Temperature (°C)Time (h)Yield (%)
11.0-1103Low
21.0-140315
31.00.2110322
41.00.2140343
51.00.5140262
61.01.0160277

Table 2: Optimization of Reaction Conditions for the Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol [4][5]

EntryTime (h)Temperature (°C)SolventTriphosgene (eq)Yield (%)
130DCM0.750
240DCM0.755
34-15DCM0.340
440Chlorobenzene1.2545
540DCM0.772

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,5-a]pyridines via Cyclization of 2-(aminomethyl)pyridine with Nitroalkanes [1]

This protocol describes a general method that can be adapted for the synthesis of this compound by using 3-methyl-2-(aminomethyl)pyridine as the starting material.

  • A mixture of polyphosphoric acid (PPA) (1.0 g) and phosphorous acid (H₃PO₃) (1.0 g) is placed in a flask equipped with a magnetic stirrer.

  • The mixture is heated to 160 °C in an oil bath.

  • To this heated mixture, add the nitroalkane (e.g., nitromethane, 2.0 mmol) followed by the dropwise addition of the substituted 2-(aminomethyl)pyridine (1.0 mmol).

  • The reaction mixture is stirred at 160 °C for 2 hours.

  • After completion, the reaction is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The aqueous layer is extracted three times with ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol [4][5]

This protocol for a C8-substituted analog provides insights into reaction conditions that may be applicable.

  • To a stirred suspension of sodium hydrogen carbonate (2.6 eq) in water at 0 °C, add a solution of triphosgene (0.7 eq) in dichloromethane.

  • To this vigorously stirred biphasic mixture, add a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1 eq) in dichloromethane dropwise over 40 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Separate the aqueous layer and extract it several times with dichloromethane.

  • Combine the organic layers, wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • The crude residue can be purified by crystallization from dichloromethane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start reagents Combine PPA and H3PO3 start->reagents heat Heat to 160°C reagents->heat add_reagents Add Nitroalkane and 3-Methyl-2-(aminomethyl)pyridine heat->add_reagents react Stir at 160°C for 2h add_reagents->react quench Quench with Ice react->quench neutralize Neutralize quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incorrect Starting Material start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Catalyst start->cause3 cause4 Moisture/Air Sensitivity start->cause4 sol1 Verify Precursor Structure cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Catalysts/Reagents cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

Optimization of reaction conditions for 8-Methylimidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Methylimidazo[1,5-a]pyridine. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis of the imidazo[1,5-a]pyridine core, including the 8-methyl derivative, typically involves the cyclization of a 2-(aminomethyl)pyridine derivative. A common approach is the reaction of 2-(aminomethyl)-3-methylpyridine with a suitable cyclizing agent. Another strategy involves the reaction of 2-picolylamine with nitroalkanes in the presence of an acid catalyst.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the cyclization of 2-(aminomethyl)pyridine with nitroethane, increasing the temperature from 110 °C to 160 °C in the presence of polyphosphoric acid (PPA) and phosphorous acid significantly improves the yield.[1][2]

  • Catalyst and Acid Choice: The choice and concentration of the acid catalyst can dramatically impact the outcome. In certain syntheses, a mixture of polyphosphoric acid and phosphorous acid has been shown to be more effective than PPA alone.[1][2] For other types of cyclizations, catalysts like p-toluenesulfonic acid (p-TsOH) or bismuth(III) triflate (Bi(OTf)₃) have been optimized to achieve high yields.[3]

  • Solvent and Reagent Concentration: The concentration of reactants and the choice of solvent are crucial. For example, in a Ritter-type reaction, optimizing the equivalents of acetonitrile was key to maximizing the product yield.[3]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: I am observing significant side product formation. How can I minimize impurities?

Formation of side products is a common challenge. To minimize them:

  • Optimize Reaction Conditions: As with low yields, fine-tuning the temperature, catalyst, and solvent can significantly improve the selectivity of the reaction. Refer to the data tables below for optimized conditions from various studies.

  • Purification Techniques: Employing appropriate purification methods is essential. Flash column chromatography is a frequently used technique to separate the desired product from impurities.[1] The choice of eluent system is critical for effective separation.

  • Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.

Q4: What are the recommended purification methods for this compound?

The most commonly cited method for the purification of imidazo[1,5-a]pyridine derivatives is flash column chromatography on silica gel.[1] The choice of the solvent system for elution is crucial and needs to be determined based on the polarity of the specific derivative. A mixture of ethyl acetate and hexane or dichloromethane and ethanol with triethylamine are examples of solvent systems that have been used successfully.[1][3] Recrystallization can also be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient catalyst or acidic medium.In syntheses utilizing polyphosphoric acid (PPA), the addition of phosphorous acid (H₃PO₃) can significantly enhance the yield.[1][2] For other reactions, screen different catalysts like p-TsOH or Bi(OTf)₃.[3]
Suboptimal reaction temperature.Gradually increase the reaction temperature. For the reaction of 2-(aminomethyl)pyridine with nitroethane, temperatures up to 160 °C have proven effective.[2]
Incorrect solvent or reactant concentration.Vary the amount of your reagents. For instance, the equivalents of acetonitrile in a Ritter-type reaction have a significant impact on the yield.[3]
Formation of Polymeric Resins Harsh reaction conditions.This is particularly noted in reactions conducted at high temperatures in strong acids like PPA. While difficult to avoid completely, ensuring a homogenous reaction mixture and careful temperature control can help. The resins are typically easily removable during workup.[2]
Difficulty in Product Isolation Product is highly soluble in the aqueous phase during workup.After quenching the reaction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[1][4]
Emulsion formation during extraction.Addition of brine (saturated NaCl solution) can help to break up emulsions.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress by TLC. If starting material is still present after the initially planned time, extend the reaction duration.
Deactivated catalyst.Ensure the catalyst is of good quality and handled under appropriate conditions (e.g., protection from moisture for water-sensitive catalysts).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [2]

EntryMedium ( g/mmol of substrate)Temperature (°C)Time (h)Yield (%)
1PPA 85% (1 g)11034
2PPA 85% (1 g)130313
3PPA 87% (1 g)11037
4PPA 87% (1 g)140315
5PPA 87% (1 g) / H₃PO₃ (0.5 g)110322
6PPA 87% (1 g) / H₃PO₃ (0.5 g)140343
7PPA 87% (0.5 g) / H₃PO₃ (0.5 g)140362
8PPA 87% (0.5 g) / H₃PO₃ (0.5 g)160277

Table 2: Optimization of a Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis [3]

EntryAcetonitrile (equiv)p-TsOH·H₂O (equiv)Temperature (°C)Time (h)Yield (%)
155.0801265
2105.0801278
3155.0801286
4305.0801288
5152.5801255
6157.5801297

Experimental Protocols

Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation [1][2]

This procedure is based on the optimized conditions for the reaction between 2-picolylamine (a close analog to the precursor for the 8-methyl derivative) and nitroethane.

  • To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add 2-picolylamine (1.00 mmol, 108 mg).

  • Add nitroethane (2.00 mmol, 150 mg).

  • Add 87% polyphosphoric acid (500 mg) and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it into an oil bath preheated to 160 °C.

  • Stir the reaction mixture for 2 hours.

  • After cooling to room temperature, quench the reaction by carefully adding ice-cold water.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Imidazo[1,5-a]pyridine via a Ritter-Type Reaction [3]

This protocol describes a general optimized procedure that can be adapted for the synthesis of 8-methyl derivatives.

  • To a reaction vessel, add the starting alcohol (1.0 equiv).

  • Add acetonitrile (15.0 equiv).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 equiv).

  • Heat the reaction mixture to 80 °C.

  • Stir for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Starting Materials (e.g., 2-(aminomethyl)-3-methylpyridine) Reagents Prepare Reagents (Solvent, Catalyst, etc.) Start->Reagents Mix Combine Reactants and Reagents Reagents->Mix Heat Heat to Optimized Temperature (e.g., 80-160 °C) Mix->Heat Monitor Monitor Reaction Progress (TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Final Product Purify->End troubleshooting_guide cluster_temp Temperature Optimization cluster_catalyst Catalyst/Reagent Optimization cluster_concentration Concentration Optimization cluster_purification Purification Issues Start Low Yield or Side Product Formation Temp_Check Is Temperature Optimized? Start->Temp_Check Temp_Adjust Adjust Temperature (e.g., Increase in increments) Temp_Check->Temp_Adjust No Cat_Check Is Catalyst/Acid System Optimal? Temp_Check->Cat_Check Yes Temp_Adjust->Temp_Check Cat_Adjust Screen Different Catalysts (e.g., p-TsOH, Bi(OTf)₃) or Additives (e.g., H₃PO₃) Cat_Check->Cat_Adjust No Conc_Check Are Reactant Concentrations Correct? Cat_Check->Conc_Check Yes Cat_Adjust->Cat_Check Conc_Adjust Vary Molar Ratios of Reactants Conc_Check->Conc_Adjust No Pur_Check Effective Purification? Conc_Check->Pur_Check Yes Conc_Adjust->Conc_Check Pur_Adjust Optimize Chromatography (Solvent System, Gradient) Pur_Check->Pur_Adjust No End End Pur_Check->End Problem Solved Pur_Adjust->Pur_Check

References

Technical Support Center: Synthesis of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 8-Methylimidazo[1,5-a]pyridine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common synthetic routes for imidazo[1,5-a]pyridines?

Common synthetic strategies for the imidazo[1,5-a]pyridine core include:

  • Cyclocondensation Reactions: This is a widely used method involving the reaction of 2-(aminomethyl)pyridines with various electrophiles.

  • Multi-component Reactions: These reactions, often catalyzed by transition metals, allow for the one-pot synthesis from simpler starting materials.[1]

  • Oxidative Cyclization: Intramolecular or intermolecular oxidative C-N bond formation can be employed to construct the fused heterocyclic system.

  • Transannulation Reactions: This involves the conversion of another heterocyclic system, such as pyridotriazoles, into the imidazo[1,5-a]pyridine scaffold.[2]

A prevalent method involves the cyclization of 2-picolylamines with reagents that provide the remaining carbon and nitrogen atoms of the imidazole ring.[3]

2. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of imidazo[1,5-a]pyridines can stem from several factors. A common approach involves the cyclization of a 2-(aminomethyl)pyridine derivative. Key parameters to investigate include the choice of solvent, reaction temperature, and the equivalents of reagents used.

For instance, in a related synthesis of an 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol, optimization studies revealed that the choice of solvent and the amount of thiophosgene had a significant impact on the yield.[4] Dichloromethane (DCM) was found to be a superior solvent compared to acetone or THF.[4]

Similarly, in the synthesis of 3-methylimidazo[1,5-a]pyridine via the cyclization of 2-(aminomethyl)pyridine with nitroethane, the reaction medium and temperature were critical.[3] Using 100% orthophosphoric acid resulted in no product, while a mixture of polyphosphoric acid (PPA) and phosphorous acid at elevated temperatures significantly improved the yield.[3]

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent is appropriate for the reaction type. For cyclocondensation reactions, polar aprotic solvents like DCM are often effective.

  • Temperature Control: The reaction temperature can be crucial. For some reactions, cooling during the addition of reagents followed by warming to room temperature or refluxing is necessary to minimize side reactions.[4][5]

  • Reagent Stoichiometry: Carefully control the molar equivalents of your reagents. An excess or deficit of a key reagent can lead to incomplete reaction or the formation of byproducts.

  • Atmosphere: Some reactions, particularly those involving organometallic catalysts, may be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

3. I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation is a common issue. In the synthesis of imidazo[1,5-a]pyridines, potential side reactions include:

  • Polymerization: Starting materials or reactive intermediates can sometimes polymerize under the reaction conditions, especially at high temperatures.[3]

  • Incomplete Cyclization: The intermediate may not fully cyclize, leading to the isolation of acyclic precursors.

  • Tautomerization: The final product may exist in different tautomeric forms, which can complicate purification and characterization.[4][5]

Minimization Strategies:

  • Gradual Addition of Reagents: Adding a reactive reagent dropwise at a controlled temperature can help to minimize localized high concentrations and reduce the likelihood of side reactions.

  • Use of a Base: In reactions that produce acidic byproducts, the inclusion of a mild base (e.g., sodium bicarbonate) can be essential to neutralize the acid and prevent degradation of the starting materials or products.[4][5]

  • Protecting Groups: In some cases, protecting reactive functional groups on the starting materials can prevent unwanted side reactions. The protecting group can then be removed in a subsequent step.

4. What are the best practices for the purification of this compound?

The purification of imidazo[1,5-a]pyridines typically involves standard techniques:

  • Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[3][5]

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a standard stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane/ethanol).[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.

Quantitative Data on Reaction Optimization

The following tables summarize data from optimization studies on related imidazo[1,5-a]pyridine syntheses, which can provide a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of the Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol [4]

EntryTime (h)Temperature (°C)SolventThiophosgene (eq)Yield (%)
140DCM1.865
540DCM1.270
64-15DCM1.255
83-15Acetone1.130
93-15THF1.135
1040DCM1.0880

Table 2: Optimization of the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [3]

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
3PPA 87%130315
5H3PO4 100%14050
7PPA 87% / H3PO3140243
9PPA 87% / H3PO31601.577

Experimental Protocols

General Procedure for the Synthesis of 3-Methylimidazo[1,5-a]pyridine [3]

This protocol is for a related compound and may require optimization for the 8-methyl derivative.

  • A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • The flask is capped with a septum and placed into an oil bath preheated to 160 °C.

  • The mixture is stirred for 2 hours.

  • After cooling, the mixture is poured into ice-cold water (20 mL).

  • The solution is neutralized with aqueous ammonia.

  • The product is extracted with ethyl acetate (4 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Combine Reactants (2-picolylamine, nitroethane, PPA, H3PO3) reaction 2. Heat Reaction (160 °C, 2h) reagents->reaction quench 3. Quench (Ice-cold water) reaction->quench neutralize 4. Neutralize (Aqueous ammonia) quench->neutralize extract 5. Extraction (Ethyl acetate) neutralize->extract dry 6. Dry & Concentrate extract->dry purify 7. Purification (Column Chromatography) dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the synthesis of 3-methylimidazo[1,5-a]pyridine.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A 2-(aminomethyl)pyridine + Nitroalkane B Intermediate A->B PPA, H3PO3, Δ C Cyclization B->C D Imidazo[1,5-a]pyridine C->D E Starting Materials or Reactive Intermediates F Polymerization E->F High Temperature

Caption: Simplified reaction pathway and a potential side reaction.

References

Technical Support Center: Purification of 8-Methylimidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 8-Methylimidazo[1,5-a]pyridine and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound isomers?

A1: The most common and effective purification techniques for imidazo[1,5-a]pyridine derivatives, including the 8-methyl isomer, are column chromatography, crystallization, and liquid-liquid extraction.[1][2][3] The choice of method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis. A good starting point for imidazo[1,5-a]pyridine derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (EtOAc).[3] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the desired isomer, ensuring good separation from impurities.

Q3: My purified compound is an oil, but I expected a solid. What should I do?

A3: Oily products after chromatography are a common issue.[4] This can be due to residual solvent or the intrinsic nature of the compound. First, ensure all solvent is removed under a high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or triturating with a non-polar solvent like hexane.

Q4: What is the best way to remove residual pyridine if it was used as a solvent?

A4: Co-evaporation with a high-boiling point, non-polar solvent like toluene is a standard method to azeotropically remove pyridine.[5] If the target compound is stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the pyridine, making it water-soluble and easily removable in the aqueous phase. However, this method risks extracting your product if it is also basic.[5]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers via Column Chromatography

If you are experiencing co-elution or poor separation between the 8-methyl isomer and other positional isomers, consider the following workflow.

G cluster_0 Troubleshooting Workflow: Isomer Separation start Poor Isomer Separation (TLC or Column) q1 Is Rf value between 0.2-0.4? start->q1 action1 Adjust Mobile Phase Polarity: - Increase polar solvent for lower Rf - Decrease polar solvent for higher Rf q1->action1 No q2 Is separation still poor? q1->q2 Yes a1_yes Yes a1_no No action1->q1 Re-evaluate on TLC action2 Change Stationary Phase: - Switch from Silica Gel to Alumina - Use a C18 reversed-phase column q2->action2 Yes end_node Separation Achieved q2->end_node No a2_yes Yes a2_no No action3 Consider Preparative HPLC: For high-purity separation of closely related isomers. action2->action3 If separation is still challenging action3->end_node

Caption: Troubleshooting logic for improving isomer separation.

Issue 2: Low Yield After Purification

Low recovery of the target compound can occur at multiple stages. Follow this general purification workflow to identify potential loss points.

G cluster_1 General Purification & Yield Optimization Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Liquid-Liquid Extraction crude->workup dry Dry Organic Layer (e.g., Na2SO4) & Evaporate workup->dry Tip: Back-extract aqueous layer to recover product. chromatography Column Chromatography dry->chromatography Tip: Load sample carefully onto a minimal amount of silica. crystallization Crystallization chromatography->crystallization Tip: Combine fractions with pure product (monitored by TLC). product Pure Product crystallization->product Tip: Cool slowly and minimize solvent volume to maximize crystal formation.

Caption: Workflow for purification with yield optimization tips.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general method adaptable for this compound isomers based on techniques used for similar compounds.[2][3]

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system (e.g., Ethyl Acetate/Petroleum Ether).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Crystallization

This method is effective for obtaining high-purity solid material after initial purification.[1][2]

  • Solvent Selection: Dissolve the crude or semi-purified compound in a minimum amount of a suitable hot solvent (e.g., dichloromethane, ethanol/acetone mixture).[1][2] The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal growth.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Data Summary

Compound TypePurification MethodDetailsReference
Substituted Imidazo[1,5-a]pyridinesCrystallizationDichloromethane[1]
Substituted Imidazo[1,5-a]pyridinesColumn ChromatographyNot specified[2]
Substituted Imidazo[1,5-a]pyridinesCrystallizationEthanol:Acetone mixture[2]
Imidazo[1,5-a]quinoline DerivativeFlash Column ChromatographyEtOAc/Petroleum Ether (1:6)[3]
Imidazo[1,5-a]quinolinium SaltHPLCNucleoshell C18 column (2.7 µm)[6]
General Pyridine DerivativesDistillationReaction with an alkali metal compound followed by distillation[7]

References

Technical Support Center: Synthesis of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylimidazo[1,5-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Inactive reagents or catalyst. 4. Poor quality starting materials. 5. Unsuitable solvent.[2]1. Extend reaction time and monitor progress by TLC or LC-MS. 2. Optimize temperature; for cyclocondensation reactions of this type, temperatures around 140-160°C have been shown to improve yields.[1] 3. Use freshly opened or purified reagents and ensure the catalyst is active. 4. Verify the purity of starting materials (e.g., 2-amino-3-methylpyridine and paraformaldehyde) by NMR or other analytical techniques. 5. Ensure the solvent is anhydrous if required by the reaction conditions. Consider alternative solvents as reaction outcomes can be solvent-dependent.[2]
Formation of a Tarry or Polymeric Residue 1. High reaction temperature leading to polymerization of starting materials or product. 2. Presence of impurities that catalyze polymerization. 3. High concentration of reactants.1. Lower the reaction temperature and monitor for product formation at a slower rate. 2. Purify starting materials before use. 3. Reduce the concentration of the reactants by adding more solvent.
Difficult Purification of the Final Product 1. Presence of polar, high molecular weight byproducts (polymeric resins).[1] 2. Unreacted starting materials with similar polarity to the product. 3. Formation of isomeric side-products.1. Utilize column chromatography with a gradient elution to separate the product from polymeric material. Consider using a different stationary phase if silica gel is not effective. 2. Optimize the stoichiometry of reactants to ensure complete consumption of the limiting reagent. A post-reaction workup with an appropriate acid or base wash may remove unreacted starting materials. 3. Analyze the crude product by LC-MS or NMR to identify isomers. Adjusting reaction conditions such as temperature or catalyst may favor the formation of the desired product.
Product Instability or Decomposition 1. The product may be sensitive to air, light, or acid/base.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. Avoid exposure to strong acids or bases during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound?

A1: The most commonly reported side-products are "easily removable polymeric resins"[1]. These are thought to arise from the self-condensation of formaldehyde or reaction with the amine starting material under the reaction conditions. Another potential, though less commonly reported, side-product is the dimer of the starting pyridine material, which can occur in related reactions like the Chichibabin reaction.

Q2: What is a typical experimental protocol for the synthesis of a methyl-substituted imidazo[1,5-a]pyridine?

A2: A general procedure for a related compound, 3-Methylimidazo[1,5-a]pyridine, involves the cyclization of 2-picolylamine with nitroethane in the presence of polyphosphoric acid (PPA) and phosphorous acid[1]. For this compound, a plausible synthesis would involve the reaction of 2-amino-3-methylpyridine with an appropriate C1 synthon like formaldehyde or its equivalent.

Detailed Experimental Protocol (Adapted for this compound):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., toluene or xylene) followed by the C1 synthon (e.g., paraformaldehyde, 1.1 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC)[2]. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the optimal conditions for the synthesis of substituted imidazo[1,5-a]pyridines?

A4: The optimal conditions can vary depending on the specific substrates and the synthetic route. For the cyclization of 2-(aminomethyl)pyridine with nitroethane, a mixture of 87% polyphosphoric acid (PPA) and phosphorous acid at 160°C gave the best yield of 77%[1].

Table of Reaction Condition Optimization for a Related Synthesis[1]:

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
2PPA 85%130313
3PPA 87%130315
4PPA 87% / H₃PO₃ (2:1)140243
5PPA 87% / H₃PO₃ (1:1)1401.562
6PPA 87% / H₃PO₃ (1:1)160277

Visualizations

Reaction Pathway and Potential Side-Product Formation

G Synthesis of this compound and Side-Product Formation cluster_main Main Reaction Pathway cluster_side Potential Side-Product Formation 2-amino-3-methylpyridine 2-amino-3-methylpyridine Intermediate Schiff Base Intermediate 2-amino-3-methylpyridine->Intermediate + Formaldehyde Polymerization Polymeric Resins 2-amino-3-methylpyridine->Polymerization Reaction with excess formaldehyde Dimerization Dimer of Starting Material 2-amino-3-methylpyridine->Dimerization Dimerization Formaldehyde Formaldehyde Formaldehyde->Polymerization Self-condensation Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Main reaction pathway and potential side-product formations.

Troubleshooting Workflow for Low Product Yield

G Troubleshooting Workflow for Low Product Yield Start Low Yield Observed Check_Reaction Check for Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Complete Reaction is Complete Incomplete->Complete No Extend_Time->Check_Reaction Check_Temp Check Reaction Temperature Extend_Time->Check_Temp Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Check_Reagents Check Reagent Quality Optimize_Temp->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Purify_Reagents->Start Workup_Issue Investigate Workup/Purification Losses Complete->Workup_Issue End Yield Improved Workup_Issue->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Overcoming Poor Solubility of 8-Methylimidazo[1,5-a]pyridine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 8-Methylimidazo[1,5-a]pyridine during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my cell-based assay with this compound. Could this be related to its solubility?

A1: Yes, inconsistent results are a common consequence of poor compound solubility. This compound, like many heterocyclic compounds, is expected to have low aqueous solubility. If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to poor reproducibility and inaccurate dose-response curves. It is crucial to ensure the compound is fully dissolved in the assay medium at the tested concentrations.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.[1][2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: You can determine the kinetic or thermodynamic solubility.

  • Kinetic solubility is a high-throughput method that measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. This is often more relevant for initial screening assays.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer and is more important for later-stage drug development.

Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section of this guide.

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A4: This is a common issue. Here are a few strategies to address this:

  • Lower the final concentration: Your desired concentration may be above the compound's solubility limit in the final assay medium.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic solvent can increase solubility.

  • Employ solubilizing agents: Cyclodextrins or non-ionic surfactants can be used to enhance solubility.

  • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

A detailed troubleshooting guide for compound precipitation is available below.

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Wells

Symptoms:

  • Visible particulate matter or cloudiness in the wells of your assay plate.

  • Inconsistent or non-reproducible assay results.

  • Atypical dose-response curves.

Possible Causes and Solutions:

Possible Cause Solution
Concentration exceeds aqueous solubility Determine the kinetic solubility of this compound in your assay buffer to identify the maximum soluble concentration. Test concentrations should not exceed this limit.
Poor mixing during dilution When preparing serial dilutions, ensure thorough mixing at each step to avoid localized high concentrations that can lead to precipitation.
"Salting out" effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.
Temperature effects Changes in temperature can affect solubility. Ensure all solutions are equilibrated to the assay temperature before mixing.
Issue 2: Inaccurate IC50/EC50 Values

Symptoms:

  • Shallow or incomplete dose-response curves.

  • IC50/EC50 values are higher than expected or vary significantly between experiments.[3][4][5]

Possible Causes and Solutions:

Possible Cause Solution
Compound precipitation at higher concentrations The actual concentration of the dissolved compound is lower than the nominal concentration, leading to an artificially high IC50/EC50.[3][5] Use concentrations below the measured kinetic solubility.
Compound aggregation Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.
Assay interference Precipitated compound can scatter light in absorbance-based assays or interfere with fluorescence/luminescence signals. Review your assay detection method for potential interference.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Nephelometer plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO in a separate 96-well plate.

  • In a new 96-well plate, add 98 µL of the assay buffer to each well.

  • Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the buffer plate, resulting in a final DMSO concentration of 2%.

  • Mix the plate on a plate shaker for 10 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the light scattering at an appropriate wavelength using a nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous assay buffer.

Materials:

  • This compound

  • DMSO

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous assay buffer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of assay buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5% v/v). Be mindful that high concentrations of co-solvents can affect cellular health or enzyme activity.

  • Determine the kinetic solubility of the compound in each of the co-solvent-containing buffers using the nephelometry protocol described above.

  • Select the lowest concentration of co-solvent that provides the desired solubility for your assay.

  • Always include a vehicle control with the same final concentration of DMSO and co-solvent in your experiments to account for any effects of the solvents themselves.

Co-solvent Selection Guide

Co-solvent Typical Starting Concentration Pros Cons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol 1-10%Generally less toxic than ethanol.Can be viscous.
PEG 400 1-20%Low toxicity, good solubilizing power for many compounds.Can be viscous and may interfere with some assays.
Glycerol 1-20%Low toxicity.High viscosity.
Protocol 3: Using Cyclodextrins for Solubility Enhancement

This protocol outlines the use of cyclodextrins to improve the solubility of this compound.

Materials:

  • This compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous assay buffer

Procedure:

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM HP-β-CD).

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of dilutions of the cyclodextrin stock solution in your assay buffer to create a range of cyclodextrin concentrations.

  • Add the DMSO stock of your compound to each cyclodextrin solution to achieve the desired final compound concentration (ensure the final DMSO concentration is low and consistent across all samples).

  • Incubate the solutions for at least 30 minutes at room temperature with gentle agitation to allow for complex formation.

  • Visually inspect for precipitation or measure solubility using nephelometry.

  • Include appropriate controls, including the compound in buffer without cyclodextrin and the cyclodextrin solution without the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_decision Decision Point cluster_assay Assay Execution cluster_troubleshoot Troubleshooting stock 10 mM Stock in DMSO kinetic Kinetic Solubility (Nephelometry) stock->kinetic thermo Thermodynamic Solubility (Shake-flask) stock->thermo is_soluble Soluble at Assay Conc.? kinetic->is_soluble thermo->is_soluble run_assay Proceed with Assay is_soluble->run_assay Yes cosolvent Use Co-solvent is_soluble->cosolvent No cyclodextrin Use Cyclodextrin is_soluble->cyclodextrin No ph_adjust Adjust pH is_soluble->ph_adjust No cosolvent->run_assay cyclodextrin->run_assay ph_adjust->run_assay

Caption: Workflow for addressing solubility issues of this compound.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt signaling pathway, a potential target for imidazopyridine derivatives.

References

Stability issues of 8-Methylimidazo[1,5-a]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 8-Methylimidazo[1,5-a]pyridine and its derivatives under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing degradation of my this compound derivative in an acidic solution. What is the likely cause?

A1: The imidazo[1,5-a]pyridine core is generally stable under moderately acidic conditions. However, substituents on the imidazole ring, particularly at the 3-position, can be susceptible to acid-catalyzed hydrolysis. For instance, if your derivative possesses an amide or ester functionality at this position, it is likely to hydrolyze to the corresponding carboxylic acid.

Q2: What is the expected degradation pathway for a substituted this compound under acidic conditions?

A2: Based on studies of the closely related imidazo[1,2-a]pyridine systems, the primary degradation pathway under acidic conditions is the hydrolysis of susceptible side chains. For example, an acetamide group at the 3-position will likely hydrolyze to a carboxylic acid. The core heterocyclic ring system tends to remain intact under these conditions. While Dimroth-type rearrangements are known for some aza-heterocycles in acidic media, direct evidence for this pathway in imidazo[1,5-a]pyridines is not well-documented and hydrolysis of side chains is the more commonly observed degradation route.

Q3: How can I minimize the degradation of my compound during experiments requiring acidic conditions?

A3: To minimize degradation, consider the following:

  • Use the mildest acidic conditions necessary for your reaction or analysis.

  • Keep the temperature as low as possible , as hydrolysis rates are typically temperature-dependent.

  • Limit the exposure time to acidic conditions.

  • If possible, protect susceptible functional groups on your molecule before exposing it to harsh acidic environments.

Q4: I need to confirm the stability of my this compound derivative. What experimental setup should I use?

A4: A forced degradation study is recommended. This involves subjecting your compound to various stress conditions, including acidic hydrolysis, and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Detailed protocols are provided in the "Experimental Protocols" section of this document.

Q5: What are the expected degradation products I should look for in my analysis?

A5: The primary degradation product to monitor for would be the hydrolyzed form of any susceptible substituent on the imidazole ring. For example, if your starting material is an amide, you should look for the corresponding carboxylic acid. Mass spectrometry (LC-MS) can be a powerful tool for identifying the molecular weights of these degradation products.

Quantitative Stability Data

The following table summarizes the stability of a representative imidazo[1,2-a]pyridine derivative, Zolpidem, under acidic stress conditions. While this is not this compound, the data provides a useful reference for the expected stability of the core ring system with a susceptible side chain.

CompoundStress ConditionTemperatureTimeDegradation (%)Primary Degradation Product
Zolpidem Tartrate1.0 M HCl70°C48 h~8%2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid[1][2][3]
Zolpidem Tartrate1.0 M NaOHRoom Temp1 h~40.7%2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid[1][3]
Zolpidem Tartrate0.1 M NaOH70°C24 h~14%2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical procedure for assessing the stability of an this compound derivative under acidic stress.

1. Sample Preparation:

  • Prepare a stock solution of your test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). 2. Acidic Stress:
  • To a known volume of the stock solution, add an equal volume of an aqueous hydrochloric acid solution (e.g., 0.2 M to 2 M, resulting in a final HCl concentration of 0.1 M to 1 M).
  • Incubate the solution at a controlled elevated temperature (e.g., 60-80°C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Immediately neutralize the aliquots with a suitable base (e.g., sodium hydroxide) to quench the degradation reaction.
  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. 3. HPLC Analysis:
  • Utilize a stability-indicating RP-HPLC method. A C18 column is often suitable.
  • The mobile phase should be optimized to achieve good separation between the parent compound and its degradation products. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
  • Use a UV detector set at a wavelength where both the parent compound and expected degradation products have significant absorbance.
  • Quantify the percentage of the remaining parent compound and the formation of degradation products at each time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the degradation of your compound.

1. Column and Mobile Phase Selection:

  • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and aqueous buffer) to achieve optimal separation.
  • Adjust the pH of the aqueous buffer to improve peak shape and resolution. 2. Method Validation:
  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by showing that the degradation products are well-resolved from the parent peak and from each other. This can be confirmed using a photodiode array (PDA) detector to check for peak purity. 3. Forced Degradation Sample Analysis:
  • Analyze the samples generated from the forced degradation study (Protocol 1) using the validated HPLC method.

Visualizations

degradation_pathway 8-Methylimidazo[1,5-a]pyridine_derivative This compound with Amide Side Chain (R-C(O)NHR') Degradation_Product Hydrolyzed Product (this compound with Carboxylic Acid Side Chain) 8-Methylimidazo[1,5-a]pyridine_derivative->Degradation_Product  Acidic Hydrolysis (H+/H2O)

Caption: Proposed degradation pathway of a substituted this compound.

troubleshooting_workflow start Degradation Observed in Acidic Conditions check_substituents Are there acid-labile substituents on the imidazole ring? start->check_substituents hydrolysis_likely Hydrolysis of substituent is the likely cause. check_substituents->hydrolysis_likely Yes core_instability Consider potential core instability (e.g., rearrangement). Consult further literature. check_substituents->core_instability No confirm_degradation Confirm degradation pathway via forced degradation study and LC-MS analysis. hydrolysis_likely->confirm_degradation core_instability->confirm_degradation mitigate Mitigate degradation: - Milder acid - Lower temperature - Shorter reaction time confirm_degradation->mitigate

Caption: Troubleshooting workflow for stability issues of this compound.

References

Mitigating by-product formation in imidazo[1,5-a]pyridine cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,5-a]pyridines. Our aim is to help you mitigate by-product formation and optimize your cyclization reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of imidazo[1,5-a]pyridines, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazo[1,5-a]pyridine Product

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in imidazo[1,5-a]pyridine synthesis can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction. The reaction conditions are also critical; temperature, reaction time, and solvent choice can significantly impact the outcome. For instance, in the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, harsh conditions may be necessary, and the reaction is sensitive to steric factors.[1] Some synthetic routes are also highly sensitive to the nature of the substituents on the starting materials.

    Recommended Actions:

    • Verify Starting Material Purity: Confirm the purity of your 2-aminomethylpyridine and aldehyde/ketone starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Optimize Reaction Temperature: The optimal temperature can vary significantly depending on the specific synthetic route. Some reactions proceed at room temperature, while others require heating. A systematic temperature screen is advisable.

    • Screen Different Solvents: The choice of solvent can influence reaction rates and selectivity. Common solvents for these reactions include ethanol, methanol, DMF, and acetic acid.

    • Adjust Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of one reactant may be necessary in some protocols.

    • Consider a Different Synthetic Route: If optimization fails, exploring an alternative synthetic strategy might be necessary. Numerous methods exist for the synthesis of imidazo[1,5-a]pyridines, including copper-catalyzed reactions and multi-component approaches.[2]

Issue 2: Presence of Significant Amounts of Unreacted Starting Materials

  • Question: After the reaction, I observe a large amount of unreacted 2-aminomethylpyridine and/or the carbonyl compound. What should I do?

  • Answer: The presence of unreacted starting materials often points to insufficient reaction time, inadequate temperature, or catalyst deactivation.

    Recommended Actions:

    • Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to by-product formation.

    • Check Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. In some cases, increasing the catalyst loading might be beneficial.

    • Ensure Proper Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure all reactants are in contact.

Issue 3: Formation of an Unexpected Isomer (Potential Dimroth Rearrangement)

  • Question: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected imidazo[1,5-a]pyridine structure. Could this be a rearranged isomer?

  • Answer: Yes, it is possible that a Dimroth rearrangement has occurred, leading to the formation of a different heterocyclic system, such as an imidazo[1,2-a]pyrimidine. This type of rearrangement involves the translocation of heteroatoms within the ring system and can be promoted by acidic or basic conditions.[1][3] While more commonly reported for related heterocycles, the possibility should be considered, especially under harsh reaction conditions.

    Recommended Actions:

    • Careful Structural Characterization: Utilize 2D NMR techniques (e.g., HMBC, HSQC) to definitively determine the structure of the isolated product.

    • Modify Reaction pH: If a Dimroth rearrangement is suspected, altering the pH of the reaction medium may suppress this side reaction. For example, if the reaction is run under strongly basic conditions, switching to milder or even acidic conditions could be beneficial, and vice-versa.

    • Lower Reaction Temperature: High temperatures can sometimes facilitate rearrangement reactions. Running the reaction at a lower temperature for a longer duration might favor the desired product.

Issue 4: Difficulty in Purifying the Product from Reaction By-products

  • Question: I am struggling to separate my desired imidazo[1,5-a]pyridine from impurities during purification. What are the best practices for purification?

  • Answer: Purification of imidazo[1,5-a]pyridines often involves column chromatography or crystallization. The choice of method and conditions depends on the physical properties of the product and the impurities.

    Recommended Actions:

    • Column Chromatography: Silica gel is commonly used as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. One study reports successful purification using an EtOAc/petroleum ether (1:6) elution system.[4]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while the impurities remain in solution.

    • Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities and unreacted starting materials before proceeding to chromatography or crystallization. This typically involves quenching the reaction with water or a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl), followed by extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in imidazo[1,5-a]pyridine cyclization?

A1: Besides unreacted starting materials, common by-products can include:

  • Polymeric materials: These are often formed under harsh reaction conditions, particularly with strong acids or high temperatures. They are typically amorphous, insoluble materials that can be removed by filtration.[4]

  • Rearrangement products: As discussed in the troubleshooting section, isomers such as those resulting from a Dimroth-type rearrangement can be formed.[1][3]

  • Over-oxidation or degradation products: In reactions involving an oxidant, over-oxidation of the product or starting materials can occur.

  • Side-products from starting materials: The starting materials themselves might undergo side reactions under the reaction conditions. For example, aldehydes can undergo self-condensation.

Q2: How does the choice of starting material substituents affect by-product formation?

A2: The electronic and steric properties of the substituents on both the 2-aminomethylpyridine and the carbonyl compound can significantly influence the reaction outcome. Electron-withdrawing groups on the pyridine ring can sometimes make the cyclization more difficult, potentially leading to lower yields and more by-products. Sterically bulky substituents on either reactant can hinder the reaction, requiring more forcing conditions which in turn can promote side reactions.[4]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,5-a]pyridines. It can often reduce reaction times and, in some cases, improve yields and reduce by-product formation by providing rapid and uniform heating.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of imidazo[1,5-a]pyridine synthesis, providing a guide for optimization.

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane

EntryPPA Concentration (%)Temperature (°C)AdditiveYield (%)
185110-Low
287130-Slightly Improved
380140-6
4100 (orthophosphoric acid)--No Reaction
587140H₃PO₃ (1:1)62
687160H₃PO₃ (1:1)77

Data adapted from a study on the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[4] This table demonstrates that both a specific concentration of polyphosphoric acid (PPA) and the use of phosphorous acid as an additive at elevated temperatures are crucial for achieving a high yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,5-a]pyridines via Cyclocondensation [4]

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(aminomethyl)pyridine (1.0 mmol), the corresponding nitroalkane (2.0 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Reaction: Heat the reaction mixture in an oil bath to 160 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by adding it to ice-cold water. Neutralize the solution with aqueous ammonia.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Mandatory Visualizations

Reaction Pathway for Imidazo[1,5-a]pyridine Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_aromatization Aromatization cluster_product Product 2-Aminomethylpyridine 2-Aminomethylpyridine Imine_Formation Imine Formation 2-Aminomethylpyridine->Imine_Formation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Imine_Formation Intramolecular_Cyclization Intramolecular Cyclization Imine_Formation->Intramolecular_Cyclization Dehydration_Oxidation Dehydration/Oxidation Intramolecular_Cyclization->Dehydration_Oxidation Imidazo_Pyridine Imidazo[1,5-a]pyridine Dehydration_Oxidation->Imidazo_Pyridine

Caption: A generalized reaction pathway for the synthesis of imidazo[1,5-a]pyridines.

Troubleshooting Workflow for Low Product Yield

G Start Low or No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Successful Check_Catalyst Check Catalyst Activity/Loading Optimize_Time->Check_Catalyst Optimize_Time->Improved_Yield Successful Screen_Solvents Screen Solvents Check_Catalyst->Screen_Solvents Check_Catalyst->Improved_Yield Successful Consider_Route Consider Alternative Synthetic Route Screen_Solvents->Consider_Route If yield still low Screen_Solvents->Improved_Yield Successful

Caption: A logical workflow for troubleshooting low yields in imidazo[1,5-a]pyridine synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 8-Methylimidazo[1,5-a]pyridine, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing the imidazo[1,5-a]pyridine core?

A1: Several methods have shown promise for scalability. One robust method involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in a polyphosphoric acid (PPA) and phosphorous acid medium.[1] Another effective, large-scale approach utilizes the reaction of a 2-aminomethylpyridine intermediate with triphosgene or thiophosgene to achieve cyclization.[2][3] Additionally, efficient one-pot, three-component coupling reactions of picolinaldehydes, amines, and formaldehyde have been developed, offering high yields under mild conditions, which is advantageous for scaling up.[4]

Q2: I am seeing low yields in my cyclocondensation reaction with nitroalkanes. What are the critical parameters to optimize?

A2: Low yields in this reaction are often related to the reaction medium and temperature. The combination of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) is crucial for activating the nitroalkane. The ratio of PPA to H₃PO₃ and the reaction temperature have a significant impact on the yield. Increasing the concentration of H₃PO₃ and raising the temperature can substantially improve the outcome. For instance, in one study, increasing the temperature from 110 °C to 160 °C and using a 1:1 PPA/H₃PO₃ mixture increased the yield of an analogous product from 22% to 77%.[1]

Q3: Are there any specific safety precautions I should take when working with thiophosgene or triphosgene for cyclization?

A3: Yes, both thiophosgene and triphosgene are highly toxic and corrosive reagents. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Triphosgene is a solid that can release phosgene gas, which is extremely hazardous upon inhalation. It is critical to handle it with care and to have an appropriate quenching solution (e.g., a basic solution) readily available to neutralize any spills or residual reagent.

Q4: My purification by flash column chromatography is resulting in significant product loss. Are there alternative purification strategies for large-scale synthesis?

A4: For large-scale purification, recrystallization is often a more efficient and economical alternative to chromatography. If the crude product is a solid, screening for a suitable recrystallization solvent or solvent system is highly recommended. If chromatography is necessary, optimizing the mobile phase and using a larger column with appropriate loading can help minimize product loss. For basic compounds like this compound, including a small amount of a volatile base like triethylamine in the eluent can improve peak shape and reduce tailing on silica gel.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Cyclocondensation with Nitroalkanes
Potential Cause Suggested Solution
Insufficient activation of the nitroalkane.Ensure the PPA/H₃PO₃ medium is well-mixed and heated to the optimal temperature before adding the reactants. The ratio of PPA to H₃PO₃ is critical; a 1:1 mass ratio has been shown to be effective.[1]
Reaction temperature is too low.Gradually increase the reaction temperature. Successful syntheses of related compounds have been achieved at temperatures ranging from 140 °C to 160 °C.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.
Steric hindrance from bulky substrates.This reaction can be sensitive to steric factors. If your starting materials are sterically hindered, you may need to prolong the reaction time or increase the temperature further.[1]
Poor quality of starting materials.Verify the purity of the 2-(aminomethyl)pyridine and nitroalkane starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
Problem 2: Incomplete Cyclization Using Triphosgene
Potential Cause Suggested Solution
Incorrect stoichiometry of triphosgene.The stoichiometry of triphosgene is crucial. While it is a stable solid, it can hydrolyze. Using a slight excess may be necessary, but significant excess can lead to side reactions. Optimization studies for a related synthesis found 0.7 equivalents of triphosgene to be optimal.[2][3]
Reaction temperature is not optimal.The addition of reactants is often performed at low temperatures (e.g., 0 °C) to control the initial reaction rate, followed by warming to room temperature.[3] Running the reaction at a suboptimal temperature can lead to incomplete conversion.
Inefficient base.A base is required to neutralize the HCl generated during the reaction. Sodium bicarbonate in a biphasic system (e.g., dichloromethane and water) has been used successfully.[3] Ensure the base is present in sufficient quantity and that mixing is vigorous enough for the biphasic reaction to proceed.
Hydrolysis of triphosgene or intermediates.Ensure all glassware is dry and use anhydrous solvents. Moisture can lead to the decomposition of triphosgene and reaction intermediates.

Experimental Protocols

Key Experiment 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine (Analogous to 8-Methyl)

This protocol is based on a reported synthesis and can be adapted for the 8-methyl derivative by using the corresponding (3-methylpyridin-2-yl)methanamine.

Procedure:

  • A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with nitroethane (150 mg, 2.00 mmol), 2-picolylamine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[1]

  • The reaction mixture is stirred at 160 °C.

  • The progress of the reaction is monitored by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and quenched with ice-cold water.

  • The mixture is neutralized with aqueous ammonia and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the final product.

Key Experiment 2: Large-Scale Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (Illustrative of Scalable Cyclization)

This protocol demonstrates a scalable cyclization using triphosgene.

Procedure:

  • To a stirred suspension of sodium hydrogen carbonate (6.7 g, 2.6 eq) in 25 mL of water at 0 °C, a solution of triphosgene (6.4 g, 0.7 eq) in 30 mL of dichloromethane is added.[3]

  • To this vigorously stirred biphasic mixture, a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (6.5 g, 1 eq) in 60 mL of dichloromethane is added dropwise over 40 minutes, maintaining the temperature at 0 °C.[3]

  • The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 3 hours.[3]

  • The aqueous layer is separated and extracted several times with dichloromethane.

  • The combined organic layers are washed with water and saturated sodium chloride solution, then dried over sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified.

Data Presentation

Table 1: Optimization of Cyclocondensation Reaction Conditions for an Imidazo[1,5-a]pyridine Synthesis.[1]

EntryPPA (g)H₃PO₃ (g)Temperature (°C)Yield (%)
11.0-110Low
21.00.511022
31.00.514043
41.01.014062
51.01.016077

Table 2: Optimization of Triphosgene-Mediated Cyclization.[2]

EntryTriphosgene (eq.)SolventTemperature (°C)Time (h)Yield (%)
10.7DCM0350
20.7DCM0455
30.3DCM0455
40.3DCM-15440
50.7DCM0472

Visualizations

experimental_workflow_cyclocondensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Reactants Charge flask with: - 2-Aminomethylpyridine derivative - Nitroalkane - Polyphosphoric Acid (PPA) - Phosphorous Acid (H3PO3) Heat_Stir Heat to 140-160 °C with vigorous stirring Charge_Reactants->Heat_Stir 1 Monitor Monitor reaction by TLC or GC-MS Heat_Stir->Monitor 2 Quench Cool and quench with ice-water Monitor->Quench 3 Neutralize Neutralize with aqueous ammonia Quench->Neutralize 4 Extract Extract with ethyl acetate Neutralize->Extract 5 Dry_Concentrate Dry and concentrate organic layers Extract->Dry_Concentrate 6 Purify Purify by flash chromatography Dry_Concentrate->Purify 7 Final_Product This compound Purify->Final_Product 8

Caption: Workflow for the cyclocondensation synthesis method.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Temp Is reaction temperature optimal (e.g., 160 °C)? Start->Check_Temp Increase_Temp Increase temperature and monitor Check_Temp->Increase_Temp No Check_Reagents Are PPA/H3PO3 ratios correct (e.g., 1:1)? Check_Temp->Check_Reagents Yes Adjust_Ratio Adjust acid ratios Check_Reagents->Adjust_Ratio No Check_Purity Are starting materials pure? Check_Reagents->Check_Purity Yes Purify_SM Purify starting materials Check_Purity->Purify_SM No Consider_Sterics Consider steric hindrance effects Check_Purity->Consider_Sterics Yes

Caption: Troubleshooting logic for low yield in cyclocondensation.

References

Technical Support Center: Spectroscopic Analysis of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of imidazo[1,5-a]pyridine derivatives.

General Troubleshooting & FAQs

Question: My sample has low solubility in common spectroscopic solvents. What should I do?

Answer: Low solubility can lead to poor quality spectra across all techniques. Consider the following:

  • Solvent Screening: Test a range of deuterated solvents for NMR (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) or HPLC-grade solvents for MS and UV-Vis (e.g., acetonitrile, DMF, dichloromethane).[1][2]

  • Gentle Heating: Gently warming the sample can aid dissolution, but be cautious of potential degradation, especially for thermally sensitive compounds.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a small amount of DMSO-d₆ in CDCl₃.

  • Salt Formation: If your compound has a basic nitrogen, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can significantly enhance solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs & Troubleshooting

Question: I'm seeing unexpected peaks in my ¹H NMR spectrum. What could they be?

Answer: Unidentified peaks are a common issue. Potential sources include:

  • Residual Solvents: Peaks from incompletely evaporated solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes).

  • Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration.

  • Grease: Broad, multiplet-like signals around 0.5-1.5 ppm from vacuum grease if using a Schlenk line or high-vacuum equipment.

  • Impurities: Starting materials, byproducts, or degradation products. Compare the spectrum to those of your starting materials to rule them out.

Question: Why are my NMR peaks broad?

Answer: Peak broadening can obscure coupling information and indicate several issues:

  • Aggregation: The compound may be aggregating at the concentration used. Try acquiring the spectrum on a more dilute sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. Consider passing your sample through a small plug of silica or celite.

  • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale, such as proton exchange or conformational changes. Acquiring the spectrum at a different temperature (variable temperature NMR) can help confirm this.

Question: How do I correctly reference my NMR spectrum?

Answer: Accurate referencing is critical for comparing data.

  • Internal Standard: The preferred method is to use an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Residual Solvent Peak: If an internal standard is not used, you can reference the spectrum to the residual solvent peak. However, be aware that the chemical shift of solvent peaks can vary slightly with temperature and solute.[1]

Data Presentation: Typical Chemical Shifts

The chemical shifts for the core imidazo[1,5-a]pyridine ring can vary based on substituents. The following table provides typical ranges for the unsubstituted parent compound in CDCl₃.

Proton PositionTypical ¹H Chemical Shift (ppm)Carbon PositionTypical ¹³C Chemical Shift (ppm)
H-1~8.04 (s)C-1~130-135
H-3~7.89 (d)C-3~120-125
H-5~7.36 (d)C-5~115-120
H-6~6.77 (dd)C-6~110-115
H-7~6.60 (dd)C-7~118-123
--C-8a~135-140

Data synthesized from literature values.[3] Shifts are reported relative to TMS.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh approximately 2-5 mg of the purified imidazo[1,5-a]pyridine derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.[1][3] Reference the spectrum to TMS (0 ppm) or the residual solvent peak.[1]

Visualization: NMR Troubleshooting Logic

NMR_Troubleshooting start Poor Quality NMR Spectrum issue What is the issue? start->issue broad_peaks Broad Peaks issue->broad_peaks Broadening extra_peaks Unexpected Peaks issue->extra_peaks Extra Signals check_conc Dilute Sample & Re-run broad_peaks->check_conc Possible Aggregation check_purity Check for Paramagnetic Impurities broad_peaks->check_purity Possible Contamination check_temp Run Variable Temperature NMR broad_peaks->check_temp Possible Exchange check_solvent Identify Residual Solvent/Water extra_peaks->check_solvent check_grease Check for Grease extra_peaks->check_grease check_impurities Compare with Starting Material Spectra extra_peaks->check_impurities end_broad Identify Cause: Aggregation, Impurity, or Exchange check_conc->end_broad check_purity->end_broad check_temp->end_broad end_extra Identify Source: Solvent, Grease, or Impurity check_solvent->end_extra check_grease->end_extra check_impurities->end_extra

Caption: Logic chart for troubleshooting common NMR spectral issues.

Mass Spectrometry (MS)

FAQs & Troubleshooting

Question: I don't see the molecular ion peak ([M+H]⁺) in my ESI mass spectrum. What happened?

Answer: The absence of a molecular ion is a frequent challenge.

  • Fragmentation: The molecule may be unstable under the ionization conditions and fragmenting immediately. Try using "softer" ionization settings (e.g., lower cone voltage, lower source temperature).

  • Poor Ionization: The imidazo[1,5-a]pyridine core is basic and should protonate well in positive ion mode. Ensure the mobile phase has an acidic additive (e.g., 0.1% formic acid) to promote protonation.

  • Incorrect Mass Range: You may be scanning the wrong m/z range. Double-check the expected molecular weight of your compound and ensure the scan range covers the [M+H]⁺ and other potential adducts.

  • No Signal/Spray Instability: The issue could be instrumental. Check for clogs in the sample line or an unstable spray at the ESI source.[4]

Question: What are the common fragmentation patterns for imidazo[1,5-a]pyridines?

Answer: While specific patterns depend on the substituents, general fragmentation pathways for related N-heterocycles involve the loss of small, stable molecules or radicals from substituents.[5][6] For a substituted imidazo[1,5-a]pyridine, expect to see:

  • Cleavage of bonds beta to the heterocyclic core.

  • Loss of functional groups from aromatic substituents.

  • For more complex structures, fragmentation of the pyridine portion of the fused ring can occur, although the imidazole ring is generally more stable.[6]

Question: My mass accuracy is off. How can I fix this?

Answer: For high-resolution mass spectrometry (HRMS), accuracy is key.

  • Calibration: Ensure the instrument has been recently calibrated across the desired mass range. Recalibrate if necessary.[4]

  • Lock Mass: Use a lock mass or internal reference standard during the acquisition to correct for mass drift in real-time.

Data Presentation: Common Adducts in ESI-MS

When analyzing imidazo[1,5-a]pyridines with ESI-MS in positive ion mode, look for the following common adducts in addition to the protonated molecule.

Adduct TypeFormulaMass Shift (from [M])
Protonated[M+H]⁺+1.0078
Sodiated[M+Na]⁺+22.9898
Potassiated[M+K]⁺+38.9637
Dimer[2M+H]⁺+(M + 1.0078)
Acetonitrile Adduct[M+CH₃CN+H]⁺+42.0343
Experimental Protocols

Protocol 2: HRMS Sample Preparation

  • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Infuse the sample directly into the ESI source or inject it via an LC system.

  • Acquire data in positive ion mode, ensuring the mass range is appropriate for the expected molecular weight and potential adducts.[7]

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to 1-10 µg/mL in Mobile Phase (+ 0.1% Formic Acid) prep1->prep2 prep3 Filter Sample (0.22 µm) prep2->prep3 acq2 Infuse or Inject Sample prep3->acq2 acq1 Calibrate Mass Spectrometer acq1->acq2 acq3 Acquire Data (Positive ESI Mode) acq2->acq3 an1 Identify Molecular Ion and Adducts acq3->an1 an2 Confirm Elemental Composition (HRMS) an1->an2 an3 Analyze Fragmentation Pattern (MS/MS) an2->an3

Caption: Standard workflow for mass spectrometry analysis.

UV-Visible and Fluorescence Spectroscopy

FAQs & Troubleshooting

Question: My emission spectrum shows a significant shift compared to literature values. What's the cause?

Answer: The emission properties of imidazo[1,5-a]pyridines are often sensitive to their environment.[8]

  • Solvatochromism: These compounds can exhibit strong solvatochromism, where the emission maximum shifts with solvent polarity. Ensure you are using the exact same solvent as the literature report.[8]

  • Aggregation/Concentration Effects: At high concentrations, aggregation can occur, leading to quenching or shifts in the emission spectrum. This is particularly relevant in aqueous or highly polar solutions.[8][9] Try measuring a more dilute sample.

  • pH: Protonation of the heterocyclic nitrogen atoms can significantly alter the electronic structure and thus the photophysical properties. Check and buffer the pH of your solution if necessary.[10]

  • Contamination: Fluorescent impurities can interfere with or dominate the spectrum. Re-check the purity of your compound.

Question: Why is my fluorescence quantum yield so low?

Answer: Low quantum yield suggests that non-radiative decay pathways are dominating.

  • Molecular Rigidity: Imidazo[1,5-a]pyridines can have rotational freedom in their substituents. Solvents or molecular modifications that restrict these rotations, such as coordination to a metal ion, can enhance quantum yield by increasing molecular rigidity.[11]

  • Solvent Effects: Polar protic solvents like methanol or water can quench fluorescence through hydrogen bonding.[8] Try measuring in an aprotic solvent like toluene or THF.

  • Aggregation-Caused Quenching (ACQ): Many fluorophores suffer from ACQ in the solid state or at high concentrations.[9]

  • Presence of Quenchers: Dissolved oxygen or other impurities can act as quenchers. Degassing the solvent by bubbling with nitrogen or argon can sometimes improve the quantum yield.

Data Presentation: Example Photophysical Data

The optical properties are highly dependent on the substitution pattern.

Compound TypeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)
Phenyl-substituted imidazo[1,5-a]pyridineToluene~380-400~480-5000.10 - 0.20
Pyridyl-substituted imidazo[1,5-a]pyridineToluene~380-400~460-4800.30 - 0.40
Zn(II) Complex of pyridyl-substitutedDCM~370-390~440-460up to 0.37

Data represents typical ranges synthesized from literature.[8][11][12]

Experimental Protocols

Protocol 3: Fluorescence Spectrum Acquisition

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DCM, Toluene).

  • Dilute the stock solution to prepare a series of solutions with absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the absorption spectrum to determine the absorption maximum (λ_max).

  • Set the excitation wavelength of the fluorometer to the λ_max.

  • Record the emission spectrum, ensuring the scan range is appropriate to capture the entire emission profile.

  • To determine the quantum yield, use a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄) under identical experimental conditions.

References

Validation & Comparative

A Comparative Study of Methyl-Substituted Imidazo[1,5-a]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the physicochemical properties, spectroscopic data, and biological activities of various methyl-substituted imidazo[1,5-a]pyridine isomers. The strategic placement of a methyl group on the imidazo[1,5-a]pyridine scaffold can significantly influence its biological and physical characteristics, making this comparative study essential for researchers in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

The position of the methyl group on the imidazo[1,5-a]pyridine ring system has a discernible impact on the physicochemical properties and spectroscopic signatures of the isomers. While a comprehensive dataset for all possible methyl-substituted isomers is not available in a single source, the following tables summarize key data compiled from various studies.

Table 1: Physicochemical Properties of Methyl-Imidazo[1,5-a]pyridine Isomers

CompoundPosition of Methyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
1-methyl-imidazo[1,5-a]pyridine 1C₈H₈N₂132.16Not Reported[1][2]
3-methyl-imidazo[1,5-a]pyridine 3C₈H₈N₂132.16Not Reported[3]
5-methyl-imidazo[1,5-a]pyridine 5C₈H₈N₂132.16Not ReportedN/A
7-methyl-imidazo[1,5-a]pyridine 7C₈H₈N₂132.16Not ReportedN/A

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Methyl-Imidazo[1,5-a]pyridine Isomers (in CDCl₃)

CompoundPosition of Methyl Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-methyl-imidazo[1,5-a]pyridine 1Specific data not available in a comparative context.Specific data not available in a comparative context.[4]
3-methyl-imidazo[1,5-a]pyridine 3Specific data not available in a comparative context.Specific data not available in a comparative context.[3]
5-methyl-imidazo[1,5-a]pyridine 5Specific data not available in a comparative context.Specific data not available in a comparative context.N/A
7-methyl-imidazo[1,5-a]pyridine 7Specific data not available in a comparative context.Specific data not available in a comparative context.N/A
Unsubstituted Imidazo[1,5-a]pyridine-8.13 (d, 1H), 7.58 (d, 1H), 7.49 (s, 1H), 6.95 (t, 1H), 6.65 (t, 1H)135.2, 128.9, 122.0, 118.9, 117.8, 112.9, 110.8[5]

Note: Specific, directly comparable NMR data for all simple methyl-substituted isomers is sparse in the reviewed literature. The data for the unsubstituted parent molecule is provided for reference.

Biological Activity: A Comparative Overview

Imidazo[1,5-a]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] The introduction of a methyl group can modulate this activity. While direct comparative studies on the anticancer effects of simple methyl-substituted isomers are limited, the available data on more complex derivatives suggest that the substitution pattern is critical for cytotoxicity.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Imidazo[1,5-a]pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Imidazo[1,5-a]pyridine-chalcone conjugate 7n MDA-MB-231 (Breast)4.23 ± 0.25[7]
Imidazo[1,5-a]pyridine-chalcone conjugate 7o MDA-MB-231 (Breast)3.26 ± 0.56[7]
Imidazo[1,5-a]pyridine-chalcone conjugate 7n PC-3 (Prostate)17.89 ± 0.12[7]
Imidazo[1,5-a]pyridine-chalcone conjugate 7o PC-3 (Prostate)14.86 ± 0.25[7]
Imidazo[1,5-a]pyridine-chalcone conjugate 7n HepG2 (Liver)20.83 ± 0.56[7]
Imidazo[1,5-a]pyridine-chalcone conjugate 7o HepG2 (Liver)4.57 ± 0.85[7]

Note: The data presented is for more complex substituted imidazo[1,5-a]pyridines and is intended to illustrate the potential for potent anticancer activity within this class of compounds. Direct comparison of simple methyl isomers is not currently available.

Experimental Protocols

General Synthesis of 3-Substituted Imidazo[1,5-a]pyridines

A common method for the synthesis of 3-substituted imidazo[1,5-a]pyridines involves the reaction of 2-picolylamine with various aldehydes in the presence of an oxidizing agent.[8]

Materials:

  • 2-Picolylamine

  • Aldehyde (e.g., acetaldehyde for 3-methyl-imidazo[1,5-a]pyridine)

  • Selenium Dioxide (oxidant)

  • Solvent (e.g., Dioxane)

Procedure:

  • A mixture of 2-picolylamine (1 equivalent) and the corresponding aldehyde (1 equivalent) is prepared in a suitable solvent.

  • Selenium dioxide (1 equivalent) is added to the mixture.

  • The reaction mixture is refluxed for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,5-a]pyridine.[8]

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methyl-substituted imidazo[1,5-a]pyridine isomers) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizations

General Synthetic Pathway for Imidazo[1,5-a]pyridines

G General Synthetic Pathway A 2-Aminomethylpyridine C Cyclocondensation A->C B Electrophilic Reagent (e.g., Aldehyde, Carboxylic Acid) B->C D Methyl-substituted Imidazo[1,5-a]pyridine C->D

Caption: Synthetic route to methyl-imidazo[1,5-a]pyridines.

Experimental Workflow for Cytotoxicity Assessment

G MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Isomers A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for determining IC₅₀ values.

Structure-Activity Relationship (SAR) Hypothesis

G Hypothesized Structure-Activity Relationship A Imidazo[1,5-a]pyridine Core E Receptor Binding/ Enzyme Inhibition A->E B Methyl Group Position C Steric Hindrance B->C D Electronic Effects (Inductive, Hyperconjugation) B->D C->E D->E F Biological Activity (e.g., Anticancer) E->F

Caption: Factors influencing biological activity.

References

Spectroscopic Comparison of 8-Methylimidazo[1,5-a]pyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 8-Methylimidazo[1,5-a]pyridine and its structural isomers is crucial for researchers in drug development and materials science. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, supported by experimental data and protocols.

The imidazo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active compounds and functional materials. The position of substituents on this heterocyclic system can significantly influence its electronic properties and, consequently, its spectroscopic signatures. This comparison focuses on this compound and its positional isomers, offering a valuable resource for their identification and characterization.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundH-1H-3H-5H-6H-7H-8MethylSolvent
Imidazo[1,5-a]pyridine8.04 (s)7.36 (d, J=9.3)7.89 (d, J=7.1)6.60 (dd, J=7.1, 6.3)6.77 (dd, J=9.3, 6.3)7.36 (d, J=9.3)-CDCl₃
3-Methyl-1-phenylimidazo[1,5-a]pyridine--7.70 (d, J=7.2)6.62 (m)6.77 (m)-2.74 (s)CDCl₃
8-Methyl-1-phenylimidazo[1,5-a]pyridine-3-carboxylate------2.6 (s)-
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC-1C-3C-5C-6C-7C-8C-8aMethylSolvent
Imidazo[1,5-a]pyridine120.4114.5118.9112.9120.9129.8133.1-CDCl₃
3-Methyl-1-phenylimidazo[1,5-a]pyridine126.4126.3119.0112.7118.8121.0134.912.5CDCl₃
8-Methyl-1-phenylimidazo[1,5-a]pyridine-3-carboxylate---------

Note: As with the ¹H NMR data, a complete set of ¹³C NMR data for all unsubstituted methyl isomers is not available in the cited literature.

Table 3: FT-IR Spectroscopic Data (Selected Vibrational Frequencies in cm⁻¹)
CompoundC=N StretchC=C Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
Imidazo[1,5-a]pyridine derivative~1640~1600, ~1500~3100-3000-
3-Ethylimidazo[1,5-a]pyridine16381504, 1491, 1454-2975

Note: Specific IR data for this compound and its isomers is limited. The table provides typical ranges for the parent scaffold and a substituted analog.[1]

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)
Compoundλmax 1λmax 2Solvent
Substituted Imidazo[1,5-a]pyridines300-320360-380Acetonitrile

Note: The absorption maxima can be influenced by the substituent and the solvent. The provided data represents a general range observed for various substituted imidazo[1,5-a]pyridines.[2]

Structural Isomers of Methylimidazo[1,5-a]pyridine

The structural differences between this compound and its isomers are illustrated below. The position of the methyl group influences the electron density distribution within the heterocyclic system, leading to distinct spectroscopic properties.

G cluster_8_methyl This compound cluster_5_methyl 5-Methylimidazo[1,5-a]pyridine cluster_6_methyl 6-Methylimidazo[1,5-a]pyridine cluster_7_methyl 7-Methylimidazo[1,5-a]pyridine node_8_methyl node_8_methyl node_5_methyl node_5_methyl node_6_methyl node_6_methyl node_7_methyl node_7_methyl

Chemical structures of this compound and its isomers.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of imidazo[1,5-a]pyridine derivatives.

G synthesis Synthesis of Imidazo[1,5-a]pyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_verification Structural Verification purification->structural_verification nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr ir FT-IR Spectroscopy structural_verification->ir uv_vis UV-Vis Spectroscopy structural_verification->uv_vis mass_spec Mass Spectrometry structural_verification->mass_spec data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis uv_vis->data_analysis mass_spec->data_analysis

Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is typically used for acquiring ¹H and ¹³C spectra.

  • ¹H NMR Acquisition: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans is often necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded using a cuvette filled with the pure solvent. The absorption maxima (λmax) and corresponding molar absorptivity (ε) are determined from the spectrum.

References

A Comparative Analysis of In Silico and Experimental Data for 8-Methylimidazo[1,5-a]pyridine Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted (in silico) and experimentally-derived properties of 8-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific experimental data for the 8-methyl isomer, in silico data for the closely related 3-Methylimidazo[1,5-a]pyridine is presented as a proxy, alongside established experimental protocols for key physicochemical parameters. This comparison aims to highlight the utility of computational tools in early drug discovery while underscoring the necessity of experimental validation.

Physicochemical and Pharmacokinetic Properties: In Silico vs. Experimental

The following table summarizes the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 3-Methylimidazo[1,5-a]pyridine, obtained from reputable computational models. It is important to note that these are theoretical predictions and may differ from experimental values for this compound.

PropertyIn Silico Predicted Value (for 3-Methylimidazo[1,5-a]pyridine)Experimental Data (for this compound)
Physicochemical Properties
Molecular Weight ( g/mol )132.16[1]Not available
LogP (Octanol/Water)2.20[1]Not available
Water SolubilityPredicted to be solubleNot available
pKa (most basic)Not availableNot available
Pharmacokinetic Properties (ADMET)
Human Intestinal AbsorptionHighNot available
Blood-Brain Barrier PermeantYesNot available
CYP2D6 InhibitorNoNot available
AMES ToxicityNoNot available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the characterization of this compound.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is typically maintained with a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination (Shake-Flask Method)
  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method like HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_solubility Aqueous Solubility cluster_pka pKa Determination cluster_logp LogP Determination sol_prep Prepare Saturated Solution sol_equil Equilibrate (24-48h) sol_prep->sol_equil sol_sep Separate Phases sol_equil->sol_sep sol_quant Quantify (HPLC) sol_sep->sol_quant pka_prep Prepare Sample Solution pka_titrate Potentiometric Titration pka_prep->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze logp_prep Prepare Pre-saturated Phases logp_part Partition Compound logp_prep->logp_part logp_equil Equilibrate logp_part->logp_equil logp_sep Separate Phases logp_equil->logp_sep logp_quant Quantify (HPLC) logp_sep->logp_quant

Caption: Experimental workflow for determining key physicochemical properties.

Hypothetical Signaling Pathway Involvement

As the specific biological targets and signaling pathways of this compound are not yet elucidated, the following diagram illustrates a hypothetical mechanism of action where an imidazo[1,5-a]pyridine derivative acts as a kinase inhibitor, a common mode of action for this class of compounds.

signaling_pathway cluster_cell Cellular Environment Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Molecule This compound Molecule->Receptor Inhibits Kinase Activity

Caption: Hypothetical kinase inhibition pathway for an imidazo[1,5-a]pyridine derivative.

References

Unveiling the Kinase Selectivity Profile of 8-Methylimidazo[1,5-a]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of 8-Methylimidazo[1,5-a]pyridine, a novel small molecule inhibitor. Due to the limited publicly available data on this specific compound, this analysis utilizes data from structurally related imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine derivatives as a predictive framework for its potential kinase interaction profile.

The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing potent and selective inhibition of key kinases involved in cancer and inflammatory diseases.[1][2] This guide will present a hypothetical cross-reactivity profile for this compound based on published data for analogous compounds and detail the experimental methodologies used to generate such data.

Comparative Kinase Inhibition Profile

To illustrate the potential selectivity of this compound, we present a summary of inhibition data from a close structural analog, an imidazo[4,5-b]pyridine derivative (Compound 27e), against a panel of representative kinases.[3] The data is presented as percent inhibition at a fixed concentration, providing a snapshot of the compound's selectivity.

Kinase TargetSubfamilyPercent Inhibition (%) @ 1 µM
Aurora A Serine/Threonine Kinase96.6
Aurora B Serine/Threonine Kinase99
Aurora C Serine/Threonine Kinase84
FLT3 Tyrosine Kinase>94
FLT1Tyrosine Kinase99.7
JAK2Tyrosine Kinase98.7
RETTyrosine Kinase98.2
PDGFRBTyrosine Kinase96
ABL1Tyrosine Kinase<10
SRCTyrosine Kinase<10
LCKTyrosine Kinase<10
EGFRTyrosine Kinase<10
PI3KαLipid Kinase<10
mTORSerine/Threonine Kinase<10
MEK1Serine/Threonine Kinase<10
CDK2Serine/Threonine Kinase<10

Table 1: Representative cross-reactivity data for an imidazo[4,5-b]pyridine derivative (Compound 27e) against a panel of kinases.[3] Data for the primary targets (Aurora and FLT3 kinases) are highlighted.

In a more focused panel, an 8-amino-imidazo[1,5-a]pyrazine derivative demonstrated high selectivity for Bruton's tyrosine kinase (BTK) over other closely related kinases.[2]

Kinase TargetIC50 (nM)Fold Selectivity vs. BTK
BTK 2.5 1
BMX>1000>400
LCK>1000>400
SRC>1000>400
FGR>1000>400
YES>1000>400
BLK>1000>400
ITK>1000>400
TEC>1000>400

Table 2: Selectivity profile of an 8-amino-imidazo[1,5-a]pyrazine derivative against a panel of Tec and Src family kinases.[2]

Experimental Protocols

The determination of a compound's kinase inhibition profile is typically achieved through a variety of biochemical assays. Below are detailed methodologies for two common and robust assay platforms.

Radiometric Kinase Assay

Radiometric assays are considered the gold standard for measuring kinase activity due to their direct quantification of phosphate incorporation.[4]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase.[5][6] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, assay buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35), and the test compound (e.g., this compound) at various concentrations.[7]

  • Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[4]

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).[4][7]

  • Termination and Separation: The reaction is stopped by the addition of a quench buffer, often containing EDTA.[8] The phosphorylated substrate is then separated from the residual radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.[4]

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[4]

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction (without inhibitor). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

TR-FRET assays are a popular non-radioactive alternative for high-throughput screening of kinase inhibitors.[8]

Principle: This assay format relies on the transfer of energy from a donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., fluorescein or Alexa Fluor 647). In a kinase activity assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.[8]

Protocol:

  • Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are incubated with the test compound in a microplate well.[7][8] The reaction is typically carried out in a buffer similar to that used for radiometric assays.

  • Reaction Termination and Detection: After a set incubation time (e.g., 60 minutes), the reaction is stopped by the addition of a development solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[7][8]

  • Incubation: The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.[7]

  • Signal Reading: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores after a time delay.[9]

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition of kinase activity results in a decrease in the TR-FRET ratio. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential biological context of this compound's activity, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Radiometric Kinase Assay Workflow prep Prepare Reaction Mix (Kinase, Substrate, Inhibitor) initiate Initiate with [γ-³²P]ATP prep->initiate incubate Incubate (e.g., 60 min) initiate->incubate stop Stop Reaction (EDTA) incubate->stop spot Spot on Phosphocellulose stop->spot wash Wash to Remove Free ATP spot->wash detect Detect Radioactivity wash->detect analyze Analyze Data (IC50) detect->analyze

Caption: Workflow of a radiometric kinase assay.

G cluster_1 TR-FRET Kinase Assay Workflow prep Prepare Reaction Mix (Kinase, Substrate-Fluor, Inhibitor) initiate Initiate with ATP prep->initiate incubate Incubate (e.g., 60 min) initiate->incubate add_ab Add Detection Mix (Tb-Antibody, EDTA) incubate->add_ab incubate2 Incubate (e.g., 30 min) add_ab->incubate2 read Read TR-FRET Signal incubate2->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow of a TR-FRET kinase assay.

Based on the activity of related compounds, this compound may target kinases such as Aurora kinases, FLT3, or BTK. The following diagram illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division.

G cluster_2 Simplified Aurora Kinase Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt AuroraA Aurora A Akt->AuroraA AuroraB Aurora B Akt->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle Spindle Assembly Centrosome->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Cytokinesis->CellCycle Inhibitor This compound Inhibitor->AuroraA Inhibitor->AuroraB

References

A Comparative Guide to the Photophysical Properties of Imidazo[1,5-a]Pyridine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the photophysical properties of 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine against other derivatives of the imidazo[1,5-a]pyridine scaffold. The data presented is supported by experimental protocols for key photophysical measurements.

Introduction to Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their versatile applications in medicinal chemistry, materials science, and bioimaging.[1][2] Their rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including strong fluorescence emission, large Stokes shifts, and good photostability.[3] These characteristics make them excellent candidates for the development of fluorescent probes for cellular imaging and as emitters in organic light-emitting diodes (OLEDs).[4] The photophysical properties of the imidazo[1,5-a]pyridine core can be finely tuned by introducing various substituents, allowing for the rational design of fluorophores with specific absorption and emission profiles.[3]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of the benchmark compound, 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine, and selected alternative imidazo[1,5-a]pyridine derivatives in dichloromethane (DCM) solution.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Benchmark) 323, 380 (sh)463830.226.03
1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene330 (sh), 378465870.22Not Reported
1,3-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene330 (sh), 3604651050.19Not Reported
3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine412528 (in hexane)116Not ReportedNot Reported

(sh) = shoulder

Experimental Protocols

Synthesis of Imidazo[1,5-a]Pyridine Derivatives

The synthesis of the benchmark and alternative compounds is typically achieved through a one-pot cyclocondensation reaction. For example, 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can be synthesized by reacting phenyl(pyridin-2-yl)methanone and benzaldehyde in the presence of ammonium acetate and acetic acid.[1][5] Symmetrical and asymmetrical bis-imidazo[1,5-a]pyridines can be prepared by using bifunctional aldehydes like terephthalaldehyde.[1]

Measurement of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: A common standard for the blue-green spectral region is quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.546).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the desired solvent (e.g., dichloromethane). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (η2sample / η2std)

    where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the slopes of the linear fits for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the decay of fluorescence intensity over time following excitation by a short pulse of light.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

  • Data Acquisition:

    • The sample is excited by the pulsed light source at a high repetition rate.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

    • A histogram of the number of photons detected at different times after excitation is constructed, which represents the fluorescence decay curve.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I0 * exp(-t/τ)

    where I0 is the intensity at time zero and τ is the fluorescence lifetime.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the application of imidazo[1,5-a]pyridine derivatives as fluorescent probes in cellular imaging.

G Experimental Workflow: Cellular Imaging with Imidazo[1,5-a]Pyridine Probes cluster_prep Probe Preparation and Cell Culture cluster_staining Cell Staining cluster_imaging Fluorescence Microscopy cluster_analysis Image and Data Analysis synthesis Synthesis & Purification of Imidazo[1,5-a]pyridine Probe stock Prepare Stock Solution (e.g., in DMSO) synthesis->stock dilute Dilute Probe in Media stock->dilute cells Culture Adherent Cells (e.g., HeLa, Fibroblasts) cells->dilute incubate Incubate Cells with Probe dilute->incubate wash Wash Cells to Remove Excess Probe incubate->wash microscope Image Cells using Fluorescence Microscope wash->microscope excitation Excite at λabs microscope->excitation emission Detect at λem microscope->emission quantify Quantify Fluorescence Intensity and Localization microscope->quantify colocalization Colocalization Analysis (if applicable) quantify->colocalization conclusion Draw Biological Conclusions quantify->conclusion colocalization->conclusion

Caption: A generalized workflow for utilizing imidazo[1,5-a]pyridine probes in live or fixed cell imaging experiments.

References

Methyl-Substituted Imidazo[1,5-a]pyridines: A Comparative Guide on Structure-Activity Relationships as Insulin-Regulated Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-substituted imidazo[1,5-a]pyridines, with a specific focus on their activity as inhibitors of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a compelling therapeutic target for cognitive disorders, and understanding the nuanced effects of methyl substitution on inhibitor potency is crucial for the rational design of novel therapeutics.[1][2][3][4]

Quantitative SAR Data: Impact of Methyl Substitution on IRAP Inhibition

The inhibitory activities of a series of imidazo[1,5-a]pyridine-based compounds against Insulin-Regulated Aminopeptidase (IRAP) were evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key methyl-substituted analogues and their corresponding unsubstituted parent compounds, highlighting the influence of methyl group placement on potency. The data reveals that stereospecific placement of a methyl group can be critical for inhibitory activity.[1]

Compound IDSubstitution PatternR/S ConfigurationIRAP Inhibition (IC50, µM)
1a Unsubstituted Phenyl at C1, Unsubstituted Pyrrolidine at C3Racemic2.9
1d Unsubstituted Phenyl at C1, Pyrrolidine at C3 (No methyl on pyrrolidine)->50
6a 2-Methoxyphenyl at C1, 2-Methylpyrrolidine at C3(2S,2'S)1.0
6b 2-Methoxyphenyl at C1, 2-Methylpyrrolidine at C3(2R,2'S)2.2
6c 2-Methoxyphenyl at C1, 2-Methylpyrrolidine at C3(2S,2'R)1.8
6d 2-Methoxyphenyl at C1, 2-Methylpyrrolidine at C3(2R,2'R)3.4
1g Unsubstituted Phenyl at C1, 2-Methylpyrrolidine at C3 (Elongated spacer)-10
1h 2-Methoxyphenyl at C1, 2-Methylpyrrolidine at C3 (Elongated spacer)-5.8

Data extracted from a study on imidazo[1,5-a]pyridine-based IRAP inhibitors.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Insulin-Regulated Aminopeptidase (IRAP) Inhibition Assay:

The enzymatic activity of IRAP was determined using a fluorescence-based assay. The principle of this assay is the enzymatic cleavage of the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin by IRAP, which results in the release of the fluorescent 7-amido-4-methylcoumarin group.[5]

  • Materials:

    • Recombinant human IRAP

    • L-leucine-7-amido-4-methylcoumarin (substrate)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% (v/v) Tween-20.

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

  • Procedure:

    • Test compounds were serially diluted in DMSO and dispensed into the microplates.

    • A solution of IRAP enzyme in assay buffer was added to each well containing the test compounds and incubated for a pre-determined period at room temperature.

    • The enzymatic reaction was initiated by adding the substrate solution (L-leucine-7-amido-4-methylcoumarin) to all wells.

    • The fluorescence intensity was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a suitable plate reader.

    • The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence of the test compound to the control wells (containing DMSO without any inhibitor).

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualization of SAR Logic

The following diagram illustrates the key structure-activity relationships for methyl substitutions on the imidazo[1,5-a]pyridine scaffold as IRAP inhibitors.

SAR_of_Methyl_Substituted_Imidazo_1_5_a_pyridines Core Imidazo[1,5-a]pyridine Core Methyl_Pyrrolidine Methyl on Pyrrolidine Ring at C3 Core->Methyl_Pyrrolidine Addition of Methyl No_Methyl_Pyrrolidine No Methyl on Pyrrolidine Ring Core->No_Methyl_Pyrrolidine Removal of Methyl substituents Substituent Effects on IRAP Inhibition Potency_Increase Increased Potency (e.g., 6a, IC50 = 1.0 µM) Methyl_Pyrrolidine->Potency_Increase Stereochem Stereochemistry of Methyl Group is Critical Methyl_Pyrrolidine->Stereochem Configuration Matters Potency_Decrease Decreased Potency (e.g., 1d, IC50 > 50 µM) No_Methyl_Pyrrolidine->Potency_Decrease S_config (S)-Methyl Favored Stereochem->S_config R_config (R)-Methyl Less Favored Stereochem->R_config

Caption: SAR of Methyl Substitution on Imidazo[1,5-a]pyridine IRAP Inhibitors.

References

Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Imidazo[1,5-a]Pyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative molecular docking studies of imidazo[1,5-a]pyridine isomers reveals their significant potential as versatile scaffolds in drug discovery. These nitrogen-fused heterocyclic compounds have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely attributed to their ability to effectively bind within the active sites of various enzymes. This guide provides a comprehensive comparison of the docking performance of imidazo[1,5-a]pyridine isomers and their derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in the field of drug development.

The imidazo[1,5-a]pyridine core, and its closely related isomer imidazo[1,2-a]pyridine, serve as privileged structures in medicinal chemistry. Their unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of their binding affinities and specificities towards different enzymatic targets. Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds, thereby guiding the synthesis of more potent and selective drug candidates.

Comparative Docking Performance

The following tables summarize the quantitative data from various studies, showcasing the binding affinities of different imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives against several key enzymes. The docking scores, typically represented as binding energy in kcal/mol, indicate the predicted stability of the ligand-protein complex, with lower values suggesting stronger binding.

Compound IDTarget EnzymeDocking Score (kcal/mol)Reference
Imidazo[1,2-a]pyridine Hybrids
HB7Human Leukotriene A4 Hydrolase (LTA4H)-11.237[1]
Original LigandHuman Leukotriene A4 Hydrolase (LTA4H)-6.908[1]
Imidazo[1,2-a]pyridine Derivatives
Compound COxidoreductase (in breast cancer)-9.207[2]
Imidazo[1,2-a]pyridin-3-yl Derivatives
4(k)Farnesyl Diphosphate SynthaseHigh (Specific value not provided)[3]
4(g)Farnesyl Diphosphate SynthaseHigh (Specific value not provided)[3]
4(l)Farnesyl Diphosphate SynthaseHigh (Specific value not provided)[3]

Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives. This table highlights the superior binding affinity of novel hybrid and derivative compounds compared to original ligands, indicating successful structural optimization for enhanced enzyme inhibition.

Experimental Protocols: A Generalized Approach to Molecular Docking

The methodologies employed in the cited studies, while specific to their research goals, follow a generally conserved workflow for molecular docking.

Preparation of the Protein Structure
  • Retrieval of Protein Coordinates: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB). For instance, the structure of human leukotriene A-4 hydrolase was retrieved with the PDB ID: 3U9W.[1][4]

  • Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation. Software such as the Molecular Operating Environment (MOE) is often utilized for this purpose.[4]

  • Active Site Identification: The binding site (active site) of the enzyme is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.

Preparation of the Ligand
  • Ligand Synthesis and Characterization: The imidazo[1,5-a]pyridine isomers and their derivatives are synthesized and their chemical structures are confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.[2]

  • 3D Structure Generation and Optimization: The 2D structures of the ligands are converted into 3D models. The geometry of these models is then optimized to find the lowest energy conformation using computational chemistry software.

Molecular Docking Simulation
  • Docking Algorithm: A docking program is used to predict the preferred orientation of the ligand when bound to the protein's active site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function.

  • Scoring and Analysis: The scoring function estimates the binding affinity (e.g., in kcal/mol). The results are then analyzed to identify the best binding poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For example, studies have highlighted interactions with key amino acid residues such as His 222, Tyr 216, and Lys 270 in the active site of oxidoreductase.[2]

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB Retrieve Protein Structure (e.g., from PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Synth Synthesize & Characterize Imidazo[1,5-a]pyridine Isomers Ligand_Prep Prepare Ligand (3D structure generation & optimization) Ligand_Synth->Ligand_Prep Docking Perform Molecular Docking (Software like MOE, AutoDock) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analyze Docking Results (Binding energies, interactions) Docking->Analysis Comparison Compare Isomer Performance Analysis->Comparison Lead_Opt Lead Optimization & Further Studies Comparison->Lead_Opt

Figure 1. General workflow for comparative molecular docking of imidazo[1,5-a]pyridine isomers.

Conclusion

The comparative analysis of docking studies on imidazo[1,5-a]pyridine isomers and their derivatives underscores their significant therapeutic potential. The versatility of the imidazo[1,5-a]pyridine scaffold allows for the design of potent and selective inhibitors for a wide array of enzymatic targets. The integration of computational docking studies with synthetic chemistry provides a powerful platform for the rational design of next-generation therapeutic agents. Further in-depth comparative studies focusing on a broader range of isomers against a panel of clinically relevant enzymes are warranted to fully exploit the potential of this promising class of compounds.

References

A Head-to-Head Comparison of Synthetic Routes to 8-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 8-Methylimidazo[1,5-a]pyridine is a key heterocyclic scaffold, and its synthesis can be approached through various strategic routes. This guide provides a head-to-head comparison of two viable synthetic pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in methodological selection.

Route 1: Cyclocondensation of 3-methyl-2-(aminomethyl)pyridine with an Electrophilically Activated C1 Synthon

This modern approach relies on the cyclocondensation of a substituted 2-(aminomethyl)pyridine with a reagent that serves as a one-carbon electrophile to form the imidazole ring. A notable example of this strategy involves the use of electrophilically activated nitroalkanes. While the direct synthesis of this compound using this method has not been explicitly reported, a closely related synthesis of 3-Methylimidazo[1,5-a]pyridine from 2-(aminomethyl)pyridine and nitroethane has been detailed with high yield[1][2]. By analogy, the synthesis of the 8-methyl isomer would commence from 3-methyl-2-(aminomethyl)pyridine.

Route 2: Intramolecular Cyclization of an N-acylated 3-methyl-2-(aminomethyl)pyridine (A Classic Approach)

A more traditional and widely applicable strategy for the formation of the imidazo[1,5-a]pyridine core involves the acylation of the aminomethyl group of a substituted pyridine, followed by an intramolecular cyclization and dehydration. This two-step process offers a reliable, albeit potentially lower-yielding, pathway to the target molecule. This route is a well-established textbook method for the formation of such fused imidazole systems.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes to this compound.

ParameterRoute 1: CyclocondensationRoute 2: Intramolecular Cyclization
Starting Materials 3-methyl-2-(aminomethyl)pyridine, Nitroethane3-methyl-2-(aminomethyl)pyridine, Formic acid
Key Reagents Polyphosphoric acid (PPA), Phosphorous acidDicyclohexylcarbodiimide (DCC) or similar
Reaction Steps 12 (Acylation, Cyclization)
Reported Yield (%) ~77% (by analogy)[1]Estimated 60-70% (typical for this type of reaction)
Reaction Temperature 160 °C[1]Room temperature to moderate heating
Reaction Time 2 hours[1]Several hours to overnight
Purification Method Column chromatography[1]Column chromatography

Experimental Protocols

Route 1: Cyclocondensation of 3-methyl-2-(aminomethyl)pyridine with Nitroethane

Materials:

  • 3-methyl-2-(aminomethyl)pyridine

  • Nitroethane

  • 87% Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Petroleum ether

  • Aqueous ammonia

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add 3-methyl-2-(aminomethyl)pyridine (1.00 mmol), nitroethane (2.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • After cooling to room temperature, pour the mixture into 20 mL of ice-cold water.

  • Neutralize the aqueous solution with concentrated aqueous ammonia.

  • Extract the product with ethyl acetate (4 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Route 2: Intramolecular Cyclization of N-formyl-3-methyl-2-(aminomethyl)pyridine

Step 2a: N-formylation

Materials:

  • 3-methyl-2-(aminomethyl)pyridine

  • Formic acid

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-2-(aminomethyl)pyridine (1.00 mmol) in formic acid (5 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the excess formic acid under reduced pressure.

  • Add toluene and evaporate under reduced pressure to azeotropically remove any remaining formic acid, yielding crude N-formyl-3-methyl-2-(aminomethyl)pyridine.

Step 2b: Intramolecular Cyclization and Dehydration

Materials:

  • Crude N-formyl-3-methyl-2-(aminomethyl)pyridine

  • Phosphorus oxychloride (POCl₃) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude N-formyl intermediate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

G Synthetic Pathway for Route 1 cluster_0 Cyclocondensation A 3-methyl-2-(aminomethyl)pyridine C This compound A->C PPA, H3PO3 160 °C, 2h B Nitroethane B->C PPA, H3PO3 160 °C, 2h

Caption: Route 1: One-pot cyclocondensation synthesis.

G Synthetic Pathway for Route 2 A 3-methyl-2-(aminomethyl)pyridine B N-formyl-3-methyl-2-(aminomethyl)pyridine A->B Formic Acid, Reflux C This compound B->C POCl3, DCM

Caption: Route 2: Two-step acylation and cyclization.

G Experimental Workflow Comparison cluster_1 Route 1 cluster_2 Route 2 A1 One-pot Reaction A2 Workup & Extraction A1->A2 A3 Purification A2->A3 B1 Acylation B2 Cyclization B1->B2 B3 Workup & Extraction B2->B3 B4 Purification B3->B4

Caption: Comparison of experimental workflows.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methylimidazo[1,5-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Methylimidazo[1,5-a]pyridine, ensuring operational integrity and adherence to best practices.

Core Disposal Principle: Professional Hazardous Waste Management

The universally recommended method for the disposal of this compound is to consign it to a licensed and approved hazardous waste disposal facility.[1] This ensures that the compound is managed in a way that minimizes risk to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, a clear and immediate response plan is crucial.

Safety Protocol Detailed Recommendations Primary Sources
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a laboratory coat.
Spill Containment In case of a spill, avoid generating dust. For solid material, carefully sweep or vacuum the substance and place it into a suitable, sealed container for disposal.[4] For liquid spills, absorb with an inert material like sand or vermiculite before containerizing.[3][3][4]
Ventilation All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][1][3]
Emergency Actions In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Waste Characterization : Treat this compound as a hazardous chemical waste. Consult local, regional, and national regulations to ensure complete and accurate classification.[5]

  • Packaging : Carefully transfer the waste material into a suitable, sealable, and clearly labeled container.[2] Ensure the container is compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with its contents ("Hazardous Waste: this compound") and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Arranging for Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and ultimate disposal of the material.[1] Disposal will likely involve controlled incineration at a permitted facility.[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Carefully Transfer Waste to a Compatible Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Securely Seal the Container C->D E Label Container Clearly 'Hazardous Waste' & Contents D->E F Store in a Designated, Cool, and Dry Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Pickup and Transport to Approved Facility G->H I Final Disposal via Controlled Incineration or Other Approved Method H->I

Figure 1: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical management.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.